6-Chloro-3-piperidin-4-YL-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZYHSWCJGNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476996 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-78-5 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Dopamine D2 Receptor Affinity of 6-Chloro-3-piperidin-4-yl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for the compound 6-Chloro-3-piperidin-4-yl-1H-indole at the dopamine D2 receptor. This document, therefore, serves as a detailed technical guide outlining the established methodologies used to determine such affinity and the relevant signaling pathways associated with the dopamine D2 receptor.
Introduction to Dopamine D2 Receptor Affinity
The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a primary target for antipsychotic drugs and plays a crucial role in various neurological and psychiatric disorders.[1] Determining the binding affinity of a novel compound, such as this compound, for the D2 receptor is a critical step in the drug discovery process. Affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.[2]
Experimental Protocol: Determination of Dopamine D2 Receptor Affinity
The following sections detail a standard in vitro radioligand binding assay protocol to determine the Ki of a test compound (e.g., this compound) for the human dopamine D2 receptor.
Materials and Reagents
| Component | Description |
| Receptor Source | Membrane preparations from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells). |
| Radioligand | A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride. |
| Test Compound | This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions. |
| Non-specific Agent | A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or Sulpiride) to determine non-specific binding. |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4. |
| Filtration Apparatus | A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI). |
| Scintillation Cocktail | A liquid cocktail for detecting radioactive decay. |
| Detection Instrument | A liquid scintillation counter. |
Experimental Workflow: Competitive Radioligand Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound to displace a radioligand from the receptor. This allows for the calculation of the test compound's inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Plate Setup : In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding : Add D2 receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and assay buffer.
-
Non-specific Binding (NSB) : Add D2 receptor membranes, the radioligand, and a saturating concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Competition : Add D2 receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation : Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.
-
Filtration : Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding : For each concentration, calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding CPM.
-
Determine IC50 : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand).
-
Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the D2 receptor.
-
Dopamine D2 Receptor Signaling Pathways
The functional effects of a ligand binding to the D2 receptor are mediated through complex intracellular signaling cascades. D2 receptors primarily couple to the Gi/o family of G proteins, but can also signal through G protein-independent pathways involving β-arrestin.[1][3]
Canonical Gi/o-Protein-Dependent Signaling
This is the primary signaling pathway for D2 receptors.[4]
-
Activation : Binding of an agonist (like dopamine) to the D2 receptor induces a conformational change, activating the associated heterotrimeric Gi/o protein.
-
G Protein Dissociation : The G protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o and Gβγ subunits.
-
Downstream Effects :
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]
-
The Gβγ subunit can directly modulate the activity of various effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels (leading to membrane hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).[1]
-
Caption: Canonical G-protein-dependent D2 receptor signaling.
Non-Canonical β-Arrestin-Dependent Signaling
Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (primarily β-arrestin 2) can be recruited to the D2 receptor.[6] This interaction not only desensitizes G protein signaling but also initiates a distinct, G protein-independent signaling wave.[7][8]
-
Desensitization : β-arrestin binding sterically hinders further G protein coupling, effectively turning off the canonical pathway. It also promotes receptor internalization.
-
Scaffolding : β-arrestin acts as a scaffold protein, assembling signaling complexes that can include kinases like Akt and components of the MAPK/ERK pathway.[6][7] This can lead to the regulation of diverse cellular processes, including gene expression and cell survival, that are distinct from those controlled by the Gi/o pathway. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of modern pharmacology.[1]
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
L-741,626: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-741,626, a potent and selective antagonist of the dopamine D2 receptor. This document details its pharmacological profile, experimental protocols for its characterization, and the underlying signaling pathways, serving as a vital resource for researchers in neuroscience and drug development. L-741,626 is a valuable research tool for distinguishing the roles of D2 receptors from the closely related D3 and D4 subtypes in various physiological and pathological processes.[1]
Core Pharmacological Data
L-741,626 exhibits high affinity and selectivity for the human dopamine D2 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies.
Binding Affinity and Functional Potency
The antagonist properties of L-741,626 are well-documented through radioligand binding assays and functional assays. The following tables summarize the key quantitative data for this compound.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Human Dopamine D2 | 2.4 | [2][3][4] |
| Human Dopamine D3 | 100 | [2][3][4] |
| Human Dopamine D4 | 220 | [2][3][4] |
| Functional Assay | Parameter | Value (nM) | Cell Line | Reference |
| Inhibition of quinpirole-stimulated mitogenesis | EC50 (D2) | 4.46 | CHO | [2] |
| Inhibition of quinpirole-stimulated mitogenesis | EC50 (D3) | 90.4 | CHO | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the fundamental experimental protocols used to characterize L-741,626.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of L-741,626 for dopamine receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of L-741,626 for dopamine D2, D3, and D4 receptors.
Materials:
-
Membrane Preparations: Crude membrane fractions from cells stably expressing human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat striatum).
-
Radioligand: Typically [³H]-methylspiperone or [³H]-spiperone, a high-affinity D2-like receptor antagonist.
-
Non-specific Binding Agent: A high concentration of a non-labeled antagonist, such as (+)-butaclamol (e.g., 1-10 µM), to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
L-741,626: A range of concentrations to generate a competition curve.
-
Glass Fiber Filters: For separating bound and free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of L-741,626. For total binding, omit L-741,626. For non-specific binding, add the non-specific binding agent.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]
cAMP Functional Assay
cAMP functional assays are used to determine the functional potency (EC50) of L-741,626 as a D2 receptor antagonist.
Objective: To measure the ability of L-741,626 to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor and a system to measure cAMP (e.g., CHO or HEK293 cells).
-
Agonist: A D2 receptor agonist, such as quinpirole.
-
L-741,626: A range of concentrations to generate a dose-response curve.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) inhibitor: Such as IBMX, to prevent the degradation of cAMP.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of L-741,626 for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the L-741,626 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of L-741,626 that produces 50% of its maximal inhibitory effect.
In Vivo Locomotor Activity Assay
In vivo studies in animal models are essential to understand the physiological effects of L-741,626.
Objective: To assess the effect of L-741,626 on spontaneous or drug-induced locomotor activity in rodents.
Materials:
-
Animals: Male or female rats (e.g., Sprague-Dawley) or mice.
-
L-741,626: Dissolved in an appropriate vehicle (e.g., saline or DMSO/saline mixture).
-
Locomotor Activity Chambers: Automated chambers equipped with infrared beams to track movement.
-
Syringes and Needles: For drug administration.
Procedure:
-
Acclimation: Acclimate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Administer L-741,626 via a specific route (e.g., intraperitoneal, i.p.) at various doses. A vehicle control group should also be included.
-
Data Collection: Immediately after injection, place the animals back into the locomotor activity chambers and record their activity for a defined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data by comparing the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). This will reveal whether L-741,626 has an effect on locomotor activity.[6][7][8]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying D2 receptor antagonism is fundamental. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Dopamine D2 Receptor Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10] D2 receptors can also signal through G-protein independent pathways, often involving β-arrestin.[11]
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structural Analysis of 6-Chloro-3-piperidin-4-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and comprehensive structural analysis for the compound 6-Chloro-3-piperidin-4-yl-1H-indole. Due to the limited availability of direct published data for this specific molecule, this document outlines a robust and scientifically sound protocol based on established chemical principles, including the Fischer indole synthesis, and predictive analysis derived from closely related analogues.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved via a two-step process. The core indole structure is first constructed using the Fischer indole synthesis, a reliable method for forming indoles from arylhydrazines and ketones.[1][2] This is followed by the deprotection of the piperidine nitrogen to yield the final product.
The proposed pathway involves:
-
Step 1: Fischer Indole Synthesis. Reaction of (4-chlorophenyl)hydrazine with N-Boc-4-piperidone under acidic conditions to form the protected intermediate, tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate.
-
Step 2: Boc Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid to yield the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate
-
Reagents and Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Glacial acetic acid
-
Sodium acetate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) is stirred in glacial acetic acid.
-
tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the pure protected indole intermediate.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
The product from Step 1 is dissolved in dichloromethane.
-
Trifluoroacetic acid (5-10 eq) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
-
Visualization of Synthetic Workflow
Structural Analysis
The structural confirmation of the synthesized this compound relies on a combination of modern spectroscopic techniques.
Data Presentation
The following tables summarize the key physical and predicted spectroscopic data for the target compound.
Table 1: Physical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 234.73 g/mol |
| Monoisotopic Mass | 234.0924 g/mol |
| Predicted HRMS (ESI) [M+H]⁺ | m/z 235.0999 |
| Appearance | Predicted to be an off-white to pale solid |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
Predictions are based on analysis of analogous structures.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole, H-1) | ~11.0 | br s | - |
| H-2 | ~7.25 | d | ~2.5 |
| H-4 | ~7.60 | d | ~8.5 |
| H-5 | ~6.95 | dd | ~8.5, 2.0 |
| H-7 | ~7.50 | d | ~2.0 |
| H-4' (Piperidine) | ~2.90 | m | - |
| H-2'ax, H-6'ax | ~3.20 | m | - |
| H-2'eq, H-6'eq | ~2.80 | m | - |
| H-3'ax, H-5'ax | ~2.00 | m | - |
| H-3'eq, H-5'eq | ~1.80 | m | - |
| NH (Piperidine) | Variable (broad) | br s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
Predictions are based on analysis of analogous structures.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~123.5 |
| C-3 | ~114.0 |
| C-3a | ~126.0 |
| C-4 | ~120.5 |
| C-5 | ~120.0 |
| C-6 | ~125.5 |
| C-7 | ~112.5 |
| C-7a | ~135.0 |
| C-4' (Piperidine) | ~32.0 |
| C-2', C-6' | ~45.0 |
| C-3', C-5' | ~31.0 |
Visualization of Structural Analysis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of L-741,626
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-741,626, a potent and selective D₂ dopamine receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced research.
Core Physicochemical and Pharmacological Data
L-741,626 is a well-characterized research compound used extensively to study the role of the D₂ dopamine receptor in the central nervous system.[1] Its chemical and physical properties are crucial for designing and interpreting experimental results.
Identification and Chemical Structure
| Identifier | Value |
| IUPAC Name | 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole |
| CAS Number | 81226-60-0[2] |
| Chemical Formula | C₂₀H₂₁ClN₂O[2] |
| Molecular Weight | 340.85 g/mol [2] |
| Appearance | White to off-white solid |
Physicochemical Properties
The following table summarizes key physicochemical properties of L-741,626. Experimentally determined values are provided where available. Predicted values, generated through computational modeling, are included to provide a more complete profile and are explicitly noted.
| Property | Value | Source |
| Melting Point | 203.5 °C | Predicted |
| Boiling Point | 533.4 °C at 760 mmHg | Predicted |
| pKa | Basic: 8.68; Acidic: 13.62 | Predicted |
| logP | 3.85 | Predicted |
| Purity | ≥98% (by HPLC)[2] | Experimental |
Solubility Profile
L-741,626 exhibits solubility in various organic solvents, which is a critical consideration for the preparation of stock solutions and in vivo formulations.
| Solvent | Maximum Concentration |
| DMSO | ~50 mg/mL (~147 mM)[3] |
| Ethanol | ~34 mg/mL (~100 mM) |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[3] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[3] |
Pharmacological Profile: Receptor Binding Affinity
L-741,626 is distinguished by its high affinity for the D₂ receptor and its selectivity over other dopamine receptor subtypes.[2]
| Receptor Subtype | Binding Affinity (Kᵢ) |
| Dopamine D₂ | 2.4 nM[2] |
| Dopamine D₃ | 100 nM[2] |
| Dopamine D₄ | 220 nM[2] |
Signaling Pathway and Mechanism of Action
L-741,626 functions as a competitive antagonist at the dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Upon activation by dopamine, the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626 blocks this signaling cascade by preventing dopamine from binding to the receptor.
Caption: Mechanism of L-741,626 as a D₂ receptor antagonist.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of L-741,626. The following sections outline standard protocols for determining key physicochemical and pharmacological parameters.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of L-741,626.
-
Preparation: Add an excess amount of solid L-741,626 to a vial containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation (e.g., 15,000 x g for 20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent (e.g., mobile phase for HPLC). Determine the concentration of L-741,626 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The result is typically expressed in µg/mL or µM.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general workflow for assessing the purity of a sample of L-741,626.
Caption: General workflow for HPLC purity analysis.
Methodological Details:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation.
-
Standard and Sample Preparation: Prepare a standard solution of L-741,626 of known concentration in the mobile phase. Prepare the sample to be tested at a similar concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where L-741,626 has significant absorbance (e.g., determined by UV scan).
-
Run Time: Sufficiently long to allow for the elution of the main peak and any potential impurities.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Record the chromatograms.
-
Integrate the area of the main peak corresponding to L-741,626 and any impurity peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 3: D₂ Receptor Binding Affinity (Radioligand Competition Assay)
This protocol determines the binding affinity (Kᵢ) of L-741,626 for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D₂ receptor (e.g., CHO cells stably transfected with the human D₂ receptor, or rat striatum tissue). Homogenize the source material in an ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A serial dilution of L-741,626 (the competitor).
-
A fixed concentration of a suitable D₂ receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), typically at a concentration close to its Kₔ value.
-
The prepared receptor membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the receptor-bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of L-741,626 that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
References
- 1. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-3-piperidin-4-yl-1H-indole on Dopamine Pathways
Disclaimer
The following technical guide details the putative mechanism of action for 6-Chloro-3-piperidin-4-yl-1H-indole. As of the date of this document, specific experimental data for this exact molecule is not available in the referenced literature. The information presented herein is a scientifically informed projection based on the pharmacological data of structurally analogous compounds, including various chloro-substituted indoles and molecules featuring a piperidinyl-indole core. This guide is intended for research and drug development professionals and should be interpreted as a hypothetical framework for further investigation.
Introduction
This document outlines the hypothesized mechanism of action of the novel compound, this compound, on central nervous system dopamine pathways. Based on structure-activity relationship (SAR) studies of similar chemical scaffolds, this compound is projected to be a ligand for the D2-like family of dopamine receptors (D2, D3, and D4). The presence of the 6-chloro-indole moiety, coupled with the 3-piperidin-4-yl substitution, suggests a potential for high affinity and selectivity, particularly for the D4 receptor subtype. Understanding this putative mechanism is crucial for guiding future research and development of this compound for potential therapeutic applications in neurological and psychiatric disorders.
Putative Pharmacological Profile
Based on the analysis of structurally related compounds, this compound is likely to act as an antagonist or a partial agonist at dopamine D2-like receptors. The D2-like family of receptors, which includes the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Binding Affinity at Dopamine Receptors
The binding affinity of a compound for its receptor is a critical determinant of its potency. For structurally similar indole and piperidine derivatives, binding affinities are typically determined through competitive radioligand binding assays. The data for several analogous compounds are summarized below. It is hypothesized that this compound would exhibit a similar affinity profile, with a potential for high D4 selectivity.
| Compound Class | Specific Compound Example | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity | Reference |
| Chloro-substituted Pyridine | Compound 5d | 830 ± 158 | - | 4.85 ± 0.570 | 171-fold | - | [1] |
| Azaindole Derivatives | Compound 10d | - | - | 2.0 | - | - | [2] |
| 4-Heterocyclylpiperidines | Compound 36 | >500-fold selectivity vs D4 | >200-fold selectivity vs D4 | Nanomolar antagonist | >500-fold | >200-fold | [3] |
| Benzyloxy Piperidines | Compound 8w | - | - | 165 | >30-fold vs other DA receptors | >30-fold vs other DA receptors | [4] |
Note: The table presents data from structurally related but distinct molecules to infer the potential properties of this compound.
Downstream Signaling Pathways
As a putative D2-like receptor ligand, this compound is expected to modulate downstream signaling pathways primarily through the Gαi/o protein. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. However, D2-like receptors can also signal through G-protein-independent pathways, such as those involving β-arrestin.
G-Protein Dependent Signaling
Upon binding of an agonist, D2-like receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent alterations in the phosphorylation state of numerous downstream targets. As a potential antagonist, this compound would block dopamine-induced inhibition of adenylyl cyclase.
β-Arrestin Mediated Signaling
In addition to G-protein signaling, D2-like receptors are also regulated by β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the G-protein response but also initiates a separate wave of signaling by acting as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway. Some compounds exhibit functional selectivity or "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway. The functional profile of this compound in this regard would need to be experimentally determined.
Caption: Putative signaling pathways of D2-like receptors modulated by dopamine and this compound.
Experimental Protocols
To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]N-methylspiperone for D2-like receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assays
-
Objective: To determine the functional effect (antagonism, partial agonism, or inverse agonism) of the compound on Gαi-mediated signaling.
-
Methodology:
-
Cell Culture: Cells expressing the dopamine receptor of interest are cultured and plated in multi-well plates.
-
cAMP Accumulation: The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Agonist/Antagonist Treatment:
-
Agonist mode: Cells are treated with increasing concentrations of the test compound to see if it inhibits forskolin-stimulated cAMP accumulation.
-
Antagonist mode: Cells are treated with a fixed concentration of a known dopamine agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound.
-
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax or Imax).
-
Caption: A typical experimental workflow for characterizing the pharmacological profile of a novel CNS compound.
Conclusion
While direct experimental data on this compound is currently lacking, a comprehensive analysis of structurally related compounds allows for the formulation of a strong hypothetical mechanism of action. This compound is putatively a high-affinity ligand for D2-like dopamine receptors, with a likely profile as an antagonist or partial agonist and a potential for D4 receptor selectivity. Its primary mode of action is expected to be the modulation of the adenylyl cyclase/cAMP signaling cascade, with a possible role in β-arrestin-mediated pathways. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this hypothesized mechanism. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of L-741,626 biological activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of L-741,626, a potent and selective antagonist of the dopamine D2 receptor. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and further investigating the characteristics of this compound.
L-741,626 is a valuable pharmacological tool for distinguishing D2 receptor-mediated responses from those of other dopamine receptor subtypes, particularly the closely related D3 and D4 receptors. Its selectivity has made it instrumental in studying the roles of these specific receptors in various physiological and pathological processes.
Quantitative Analysis of Biological Activity
The biological activity of L-741,626 has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional antagonism at human dopamine receptors.
Radioligand Binding Affinity
The affinity of L-741,626 for dopamine D2, D3, and D4 receptors is typically determined through competitive radioligand binding assays. These experiments measure the concentration of L-741,626 required to displace a specific radiolabeled ligand from the receptor, expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2) |
| Dopamine D2 | 2.4[1][2] | - |
| Dopamine D3 | 100[1][2] | ~42 |
| Dopamine D4 | 220[1][2] | ~92 |
Table 1: Binding Affinity (Ki) of L-741,626 at Human Dopamine Receptors.
Functional Antagonist Potency
The functional antagonist activity of L-741,626 is assessed by its ability to inhibit the cellular response induced by a dopamine receptor agonist, such as quinpirole. The half-maximal effective concentration (EC50) represents the concentration of L-741,626 that elicits 50% of its maximal inhibitory effect.
| Receptor Subtype | EC50 (nM) |
| Dopamine D2 | 4.46[1][2] |
| Dopamine D3 | 90.4[1][2] |
Table 2: Functional Antagonist Potency (EC50) of L-741,626 in a Mitogenesis Assay.[1][2]
Key Experimental Methodologies
Detailed protocols for the primary in vitro assays used to characterize L-741,626 are provided below.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a competitive binding assay to determine the Ki of L-741,626 at dopamine D2, D3, and D4 receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
Materials:
-
CHO cell membranes expressing human dopamine D2, D3, or D4 receptors
-
Radioligand (e.g., [3H]-Spiperone)
-
L-741,626
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in a suitable buffer for storage at -80°C. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-741,626 in the assay buffer. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific ligand).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Mitogenesis Assay for Antagonist Activity
This protocol describes a functional assay to measure the ability of L-741,626 to inhibit the proliferation (mitogenesis) of CHO cells stimulated by the dopamine agonist quinpirole.
Materials:
-
CHO cells stably transfected with human dopamine D2 or D3 receptors
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum
-
Quinpirole
-
L-741,626
-
[3H]-Thymidine or other proliferation assay reagent (e.g., MTT, resazurin)
-
96-well cell culture plates
-
Cell harvester (if using [3H]-Thymidine)
-
Scintillation counter or plate reader
Procedure:
-
Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to the experiment.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of L-741,626 for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of quinpirole to the wells (except for the basal control wells) and incubate for a period that allows for a measurable mitogenic response (e.g., 24-48 hours).
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-Thymidine to the wells for the final few hours of incubation. Harvest the cells onto filter mats, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assays: Add the appropriate reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the data to the response of quinpirole alone (100%) and the basal (unstimulated) response (0%). Plot the percentage of inhibition against the logarithm of the L-741,626 concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Molecular Interactions and Processes
To better illustrate the concepts discussed, the following diagrams visualize the D2 receptor signaling pathway and the experimental workflows.
Dopamine D2 Receptor Signaling Pathway with L-741,626 Antagonism.
Workflow for Radioligand Binding Assay.
Workflow for Functional Mitogenesis Assay.
References
Pharmacological Profile of 6-Chloro-3-piperidin-4-YL-1H-indole: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data for the specific compound 6-Chloro-3-piperidin-4-YL-1H-indole (CAS: 180160-78-5) remains unpublished. While this particular molecule is commercially available for laboratory use, no in-depth studies detailing its mechanism of action, binding affinities, functional assays, or in vivo efficacy are present in the public domain.
This technical guide, therefore, serves to highlight the absence of specific pharmacological information for this compound and to provide a broader context by examining the pharmacological profiles of structurally related indole and piperidine derivatives. This information may offer insights into the potential biological activities of the target compound for researchers and drug development professionals.
Related Indole and Piperidine Derivatives and Their Biological Activities
The indole and piperidine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Research on derivatives sharing structural similarities with this compound reveals a diverse range of pharmacological activities.
Antimalarial Activity
A series of 3-piperidin-4-yl-1H-indoles has been investigated for their potential as antimalarial agents.[1] Based on a hit from a high-throughput whole-cell screen against Plasmodium falciparum, a library of thirty-eight compounds was synthesized and evaluated.[1] The structure-activity relationship (SAR) studies indicated that the 3-piperidin-4-yl-1H-indole core is sensitive to modifications at the N-piperidinyl position.[1] However, one lead compound with promising antimalarial activity against both drug-sensitive and resistant strains (EC50 values ~3 μM) was identified, demonstrating selectivity for the malaria parasite and no cross-resistance with chloroquine.[1]
Cholinesterase Inhibition
Derivatives of 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the in vivo mapping of AChE.[2] Despite demonstrating potent in vitro anti-AChE activities, in vivo studies in mice showed nonspecific binding in brain regions, suggesting these specific radioligands may not be suitable for their intended imaging purpose.[2] Another study on piperidine derivatives highlighted their potential as butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease.[3]
Anticancer Properties
Piperidine-containing compounds have been explored for their therapeutic potential in oncology.[4] A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and shown to reduce the growth of several hematological cancer cell lines.[4] These compounds were found to increase the mRNA expression of apoptosis-promoting genes, p53 and Bax.[4]
Other Activities
The broader family of indole derivatives exhibits a vast range of biological effects. These include:
-
Modulation of Gut Microbiota and Inflammation: Indole, a metabolite produced by gut bacteria, has been shown to alleviate liver inflammation and play a role in glucose homeostasis by enhancing GLP-1 secretion.[5][6]
-
Tubulin Inhibition: Certain indole derivatives containing a sulfonamide scaffold have been identified as potential tubulin polymerization inhibitors with antiproliferative activity against various human cancer cell lines.[7]
-
Receptor Agonism and Antagonism: Structurally distinct indole-piperidine compounds have been developed as potent and selective agonists for the farnesoid X receptor (FXR) for treating dyslipidemia, and as inverse agonists for the 5-hydroxytryptamine(2A) (5-HT2A) receptor with potential antipsychotic applications.[8][9]
Future Directions
The absence of pharmacological data for this compound presents an opportunity for future research. Given the diverse biological activities of related compounds, a systematic evaluation of this molecule is warranted. Initial studies could focus on:
-
In silico screening: Predicting potential biological targets based on its chemical structure.
-
In vitro binding and functional assays: Screening against a panel of common drug targets, such as G-protein coupled receptors, ion channels, and kinases.
-
Phenotypic screening: Assessing its effects in cell-based models of various diseases, including cancer, infectious diseases, and neurological disorders.
Such investigations would be crucial in elucidating the pharmacological profile of this compound and determining its potential as a chemical probe or a starting point for drug discovery programs.
References
- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The D2 Antagonist L-741,626: A Technical Overview of ADME Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While L-741,626 is a well-characterized and selective D2 dopamine receptor antagonist widely used in neuroscience research, comprehensive public data on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are limited. This guide provides an in-depth overview of the standard experimental protocols used to characterize such a compound and presents the available binding affinity data for L-741,626. The methodologies described herein represent the industry-standard approach to evaluating the ADME profile of a central nervous system (CNS) drug candidate.
Introduction
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, with significantly lower affinity for the D3 and D4 receptor subtypes.[1] Its selectivity has made it a valuable pharmacological tool for elucidating the role of D2 receptors in various physiological and pathological processes.[1] Understanding the ADME properties of a CNS compound like L-741,626 is critical for interpreting in vivo experimental results and for any potential therapeutic development. This document outlines the key in vitro and in vivo assays employed to determine these properties.
Data Presentation
The most consistently reported quantitative data for L-741,626 is its binding affinity for dopamine receptor subtypes. This information is crucial for understanding its potency and selectivity.
| Receptor Subtype | Ki (nM) | Reference |
| Human D2 | 2.4 | [2] |
| Human D3 | 100 | [2] |
| Human D4 | 220 | [2] |
| Rat D2 | ~1.0 (IC50) | [3] |
Experimental Protocols
The following sections detail the standard experimental methodologies for assessing the ADME properties of a CNS drug candidate such as L-741,626.
Absorption: Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the gold standard in vitro method for predicting human intestinal absorption of orally administered drugs.[4][5][6]
Methodology:
-
Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are seeded onto a semi-permeable membrane of a transwell insert and cultured for 21-25 days. During this period, the cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Assessment:
-
The test compound (L-741,626) is added to the apical (AP) side of the monolayer (simulating the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (simulating the blood) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Distribution: Plasma Protein Binding (Equilibrium Dialysis)
Plasma protein binding (PPB) determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.[7][8]
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma (with the test compound) from a chamber containing a protein-free buffer.
-
Equilibrium: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Sample Collection: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the drug in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of unbound drug is calculated. A high percentage of binding can limit the free drug available to cross the blood-brain barrier.
Metabolism: Metabolic Stability (Human Liver Microsomes)
This in vitro assay predicts the rate of metabolism of a drug by cytochrome P450 (CYP450) enzymes in the liver.[9][10]
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes (HLMs) and the cofactor NADPH (to initiate the metabolic reaction) at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the parent drug remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.
Distribution: Brain Penetration (In Vivo Study)
Assessing the ability of a compound to cross the blood-brain barrier (BBB) is critical for CNS drugs. This is often evaluated in preclinical animal models.
Methodology:
-
Animal Dosing: The compound is administered to rodents (e.g., rats or mice) at a defined dose and route (e.g., intravenous or intraperitoneal).
-
Sample Collection: At a specific time point post-dosing, blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.
-
Quantification: The concentration of the drug in both plasma and brain homogenate is measured by LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. A Kp > 1 suggests good brain penetration. For a more accurate measure of unbound drug in the brain, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue binding.
Mandatory Visualizations
Signaling Pathway
Caption: D2 receptor signaling pathway and the antagonistic action of L-741,626.
Experimental Workflows
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the metabolic stability assay using human liver microsomes.
Conclusion
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
Uncharted Territory: The Therapeutic Potential of 6-Chloro-3-piperidin-4-YL-1H-indole Remains Largely Unexplored
For Immediate Release
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the piperidine moiety is a common feature in centrally active pharmaceuticals, contributing to favorable pharmacokinetic profiles. The combination of these two pharmacophores in 6-Chloro-3-piperidin-4-YL-1H-indole, along with the presence of a chlorine atom which can influence metabolic stability and binding interactions, suggests a compound of potential interest for drug discovery.
Structurally related compounds based on the 3-(piperidin-4-yl)-1H-indole core have been the subject of some investigation. Research into this general scaffold has indicated potential applications in areas such as antimalarial drug development and as antagonists for the C-C chemokine receptor 3 (CCR3), a target for inflammatory diseases like asthma. Furthermore, other chlorinated piperidine derivatives have been explored for their potential as anticancer agents.
However, it is crucial to note that these findings pertain to analogues and not to this compound itself. The specific substitution of a chlorine atom at the 6-position of the indole ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby leading to a unique biological activity profile that cannot be reliably extrapolated from its relatives.
At present, a thorough search of scientific databases and patent literature does not yield specific studies detailing the synthesis, biological evaluation, or therapeutic applications of this compound. Consequently, quantitative data on its efficacy, detailed experimental protocols for its study, and elucidation of any associated signaling pathways are not available.
This lack of specific data highlights an opportunity for new research initiatives. The synthesis and subsequent biological screening of this compound could uncover novel therapeutic potential. A logical first step for researchers would be to perform a series of in vitro screening assays against a diverse panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in key pathological pathways.
Below is a conceptual workflow that could guide initial exploratory studies into this compound.
The scientific community is encouraged to undertake the synthesis and biological evaluation of this and other under-investigated compounds to unlock their potential therapeutic value. Future research in this area could provide valuable insights and potentially lead to the development of new medicines.
An In-depth Technical Guide to 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS Number: 185255-74-7)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound with the CAS number 185255-74-7. It is structurally characterized by a chlorinated indole ring linked to a piperidine moiety. The hydrochloride salt form suggests its potential for use in pharmaceutical formulations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 185255-74-7 | Vendor Information |
| Chemical Name | 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride | Vendor Information |
| Molecular Formula | C₁₃H₁₆Cl₂N₂ | |
| Molecular Weight | 271.19 g/mol | |
| Physical Form | Yellow solid | |
| Purity | ≥96% | |
| InChI | 1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |
| InChIKey | GQZLDYVHUMHYGF-UHFFFAOYSA-N | |
| SMILES | Clc1ccc2c(c1)[nH]cc2C1CCNCC1.Cl |
Structure
The chemical structure of 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride consists of a 6-chloroindole core substituted at the 3-position with a piperidin-4-yl group.
Diagram 1: Chemical Structure of 6-Chloro-3-(piperidin-4-yl)-1H-indole
Caption: 2D structure of the 6-Chloro-3-(piperidin-4-yl)-1H-indole cation.
Synthesis and Experimental Protocols
A general synthetic approach could involve:
-
Synthesis of a 6-chloroindole precursor: This could be achieved through various established methods for indole synthesis, starting from a correspondingly substituted aniline derivative.
-
Introduction of the piperidine moiety: This can be accomplished through a Friedel-Crafts type reaction with a suitable piperidine synthon or a multi-step sequence involving the formation of a side chain at the 3-position of the indole, which is then elaborated into the piperidine ring.
-
Formation of the hydrochloride salt: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Diagram 2: Generalized Synthetic Workflow
Caption: A potential synthetic route for the target compound.
Biological Activity and Signaling Pathways
There is currently no specific, publicly available information detailing the biological activity, pharmacological profile, or mechanism of action for 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride. The indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 3-(piperidin-4-yl) substituent is also common in various centrally active agents.
General biological activities of related indole derivatives include, but are not limited to:
-
Antimicrobial and antifungal properties.[1]
-
Antiparasitic activity.[1]
-
Potential as FXR agonists for treating dyslipidemia.[2]
Without specific experimental data, any discussion of signaling pathways would be purely speculative.
Diagram 3: Logical Relationship for Investigating Biological Activity
Caption: A typical workflow for drug discovery research.
Analytical Methods
Standard analytical techniques would be employed for the characterization and quality control of 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride.
Table 2: Potential Analytical Methodologies
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Elemental Analysis | Confirmation of elemental composition. |
Detailed spectral data (NMR, IR, MS) for this specific compound are not publicly available beyond vendor-supplied information. The interpretation of such data would be crucial for confirming the structure and purity of synthesized batches.
Conclusion
6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical entity with potential for further investigation in drug discovery and development, given its structural motifs. However, a comprehensive understanding of its properties, synthesis, and biological activity is hampered by the limited amount of publicly accessible data. Further research and publication of experimental results are necessary to fully characterize this compound and explore its therapeutic potential. Researchers interested in this molecule would likely need to perform de novo synthesis and a full suite of characterization and biological evaluation studies.
References
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assay with L-741,626
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,626 is a potent and selective antagonist for the dopamine D2 receptor, demonstrating significant selectivity over the D3 and D4 receptor subtypes.[1][2][3][4] This selectivity makes it an invaluable tool in neuroscience research, particularly for differentiating the physiological and pathological roles of D2 receptors from other closely related dopamine receptor subtypes.[4] Radioligand binding assays are a fundamental technique to characterize the interaction of ligands like L-741,626 with their target receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of the unlabeled ligand. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the Ki of L-741,626 for the dopamine D2 receptor.
Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[5][6] D2-like receptors, the target of L-741,626, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Data Presentation
The binding affinity of L-741,626 for human dopamine D2, D3, and D4 receptors has been determined through various radioligand binding and functional assays. The data presented below is a summary of reported values from the literature.
| Ligand | Receptor Subtype | Reported Ki (nM) | Reported EC50 (nM) |
| L-741,626 | Human D2 | 2.4, 11.2 | 4.46 |
| L-741,626 | Human D3 | 100 | 90.4 |
| L-741,626 | Human D4 | 220 | - |
Table 1: Binding affinities (Ki) and functional potencies (EC50) of L-741,626 for human dopamine receptor subtypes. Data compiled from multiple sources.[1][3]
Signaling Pathway
The binding of an antagonist like L-741,626 to the dopamine D2 receptor blocks the receptor's interaction with its endogenous ligand, dopamine. This prevents the activation of the associated Gαi/o protein, thereby inhibiting the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.
Dopamine D2 Receptor Signaling Pathway Blockade by L-741,626.
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing dopamine D2 receptors, suitable for use in radioligand binding assays.
Materials:
-
Cells expressing dopamine D2 receptors or tissue rich in D2 receptors (e.g., striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[6]
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20-30 minutes at 4°C to pellet the membranes.[7][8]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Wash Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in Assay Buffer (see below) or a buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[8][9]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay for L-741,626
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of L-741,626. This assay measures the ability of unlabeled L-741,626 to displace a specific radioligand from the D2 receptors. A common radioligand for D2 receptors is [3H]spiperone or [3H]n-methylspiperone.[5][7][10]
Materials:
-
Dopamine D2 receptor-containing membranes
-
Radioligand (e.g., [3H]spiperone)
-
L-741,626
-
Non-specific binding determinator (e.g., 10 µM haloperidol or 4 µM (+)-butaclamol)[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, and 0.025% ascorbic acid.[10]
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Workflow for the Competitive Radioligand Binding Assay.
Procedure:
-
Prepare serial dilutions of L-741,626 in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.[6]
-
Non-specific Binding (NSB): A high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol), the radioligand, and the membrane preparation.[6]
-
Competition: Each concentration of L-741,626, the radioligand, and the membrane preparation.
-
-
The final assay volume is typically 250-800 µL.[9][10] The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation.[7][9][10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[6][7]
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[6]
Data Analysis
-
Calculate the specific binding for each concentration of L-741,626 by subtracting the average non-specific binding counts from the average total binding counts at that concentration.
-
Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).[6]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radiolabeled ligand used.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor (this should be determined independently via a saturation binding assay).
-
Conclusion
This document provides a comprehensive protocol for the characterization of L-741,626 binding to dopamine D2 receptors using a competitive radioligand binding assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, contributing to a deeper understanding of the pharmacology of L-741,626 and its interactions with the dopaminergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 3. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. L-741,626 - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing 6-Chloro-3-piperidin-4-YL-1H-indole for Dopamine D2 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical component of the central nervous system, modulating key physiological processes including motor control, motivation, and cognition.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia, making it a primary target for therapeutic intervention.[1][2] The indole and piperidine scaffolds are prevalent in many centrally-acting pharmaceuticals, suggesting that novel derivatives may hold therapeutic promise.[3][4][5]
This document provides a comprehensive set of protocols to facilitate the pharmacological characterization of 6-Chloro-3-piperidin-4-YL-1H-indole (referred to herein as the "Test Compound"), a novel chemical entity. The following assays are designed to determine its binding affinity, functional activity, and signaling profile at the human dopamine D2 receptor.
Data Presentation
Quantitative data from binding and functional assays should be systematically organized to allow for clear interpretation and comparison. The following tables serve as templates for data presentation.
Table 1: Dopamine Receptor Binding Affinity Profile of Test Compound
This table summarizes the binding affinity (Inhibition Constant, Kᵢ) of the Test Compound at human dopamine D2 receptors and other relevant subtypes to assess selectivity. Kᵢ values are calculated from IC₅₀ values obtained in competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.
| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | D₁ Kᵢ (nM) | D₂/D₃ Selectivity Ratio |
| Test Compound | Report Value | Report Value | Report Value | Report Value | (Kᵢ D₃) / (Kᵢ D₂) |
| Haloperidol (Example) | 0.28 | 0.53 | 4.4 | >1000 | 1.9 |
| Quinpirole (Example) | 450 | 25 | 400 | >1000 | 0.05 |
Data for reference compounds are illustrative examples derived from published literature.
Table 2: Functional Activity Profile of Test Compound at the D₂ Receptor
This table summarizes the functional potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of the Test Compound in downstream signaling assays. It helps classify the compound as an agonist, partial agonist, antagonist, or inverse agonist for both G-protein dependent and β-arrestin pathways.
| Assay | Parameter | Test Compound | Quinpirole (Full Agonist) | Haloperidol (Antagonist) |
| cAMP Inhibition | Potency (EC₅₀/IC₅₀, nM) | Report Value | ~10 nM | ~0.3 nM (IC₅₀) |
| Efficacy (Eₘₐₓ, % of Dopamine) | Report Value | 100% | 0% (blocks agonist effect) | |
| β-Arrestin 2 Recruitment | Potency (EC₅₀, nM) | Report Value | ~7 nM | No agonism |
| Efficacy (Eₘₐₓ, % of Dopamine) | Report Value | 100% | No agonism |
Data for reference compounds are illustrative examples. Efficacy for antagonists is typically measured by their ability to inhibit the response of an agonist.
Experimental Protocols
Protocol 1: D₂ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the Test Compound for the human dopamine D₂ receptor.
Methodology: This protocol employs a competitive binding assay where the Test Compound competes with a known high-affinity radioligand, such as [³H]Spiperone, for binding to D₂ receptors in membranes prepared from stably transfected cells.[1][6][7]
A. Materials
-
Membrane Preparation: Crude membrane preparations from HEK293 or CHO cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Agent: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[1][6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]
-
Equipment: Cell harvester, liquid scintillation counter, 96-well plates.
B. Procedure
-
Membrane Preparation: Homogenize D₂-expressing cells in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation (e.g., 20,000 x g). Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended, protein concentration is determined (e.g., BCA assay), and aliquots are stored at -80°C.[6][8]
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
50 µL of Test Compound at various concentrations (typically 0.1 nM to 10 µM).
-
50 µL of Assay Buffer for total binding or 50 µL of non-specific agent for non-specific binding.
-
50 µL of [³H]Spiperone at a final concentration near its Kₑ (e.g., 0.2-0.5 nM).
-
150 µL of D₂ receptor membrane preparation (5-20 µg protein).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[6][8]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
C. Data Analysis
-
Calculate the specific binding at each concentration of the Test Compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the Test Compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Test Compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 2: Gαᵢ-Mediated cAMP Inhibition Assay
Objective: To determine the functional activity (agonist, antagonist) and potency (EC₅₀/IC₅₀) of the Test Compound via the Gαᵢ signaling pathway.
Methodology: Activation of the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of the Test Compound to inhibit forskolin-stimulated cAMP production in whole cells expressing the D₂ receptor.[2][9][10]
A. Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D₂ receptor.
-
Assay Buffer: HBSS with 10 mM HEPES.
-
Stimulant: Forskolin (to activate adenylyl cyclase).
-
Inhibitor: 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Detection Kit: A commercial kit based on HTRF, BRET, or ELISA technology.
B. Procedure
-
Cell Plating: Seed D₂-expressing cells into 96-well or 384-well plates and incubate overnight.
-
Pre-incubation: Remove the culture medium and add Assay Buffer containing IBMX (e.g., 2 mM). Incubate for 5-10 minutes at 37°C.[10]
-
Compound Addition:
-
Agonist Mode: Add the Test Compound at various concentrations along with a fixed concentration of forskolin (e.g., 10 µM).
-
Antagonist Mode: Add a fixed concentration of a known D₂ agonist (e.g., dopamine or quinpirole at its EC₈₀) along with the Test Compound at various concentrations.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[10]
-
Cell Lysis and Detection: Terminate the reaction by adding the lysis buffer provided in the cAMP detection kit. Follow the manufacturer's instructions to quantify intracellular cAMP levels.
C. Data Analysis
-
Agonist Mode: Plot the measured cAMP levels (or signal) against the log concentration of the Test Compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the Test Compound. Use non-linear regression to determine the IC₅₀ value, which reflects the compound's ability to block the agonist response.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. rjpn.org [rjpn.org]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: L-741,626 in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-741,626, a potent and selective dopamine D2 receptor antagonist, in preclinical research models of schizophrenia. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in relevant behavioral assays.
Introduction to L-741,626
L-741,626 is a selective antagonist of the dopamine D2 receptor, a primary target for antipsychotic medications.[1] Its selectivity for the D2 receptor over the closely related D3 and D4 subtypes makes it a valuable pharmacological tool for dissecting the specific role of D2 receptor signaling in the pathophysiology of schizophrenia and for evaluating the therapeutic potential of D2 receptor blockade.[2] The dopamine hypothesis of schizophrenia posits that an excess of subcortical dopamine function contributes to the positive symptoms of the disorder.[3][4] L-741,626 allows for the specific investigation of this hypothesis by antagonizing D2 receptors, which are implicated in the modulation of dopamine neurotransmission.
Mechanism of Action
L-741,626 acts as a competitive antagonist at the dopamine D2 receptor. By binding to this receptor, it blocks the action of endogenous dopamine, thereby reducing dopaminergic signaling. This is particularly relevant in the mesolimbic pathway, where hyperactivity is thought to underlie the psychotic symptoms of schizophrenia.[5] The selectivity of L-741,626 allows researchers to attribute its effects primarily to the blockade of D2 receptors, distinguishing them from the effects of less selective compounds that may interact with D3 or D4 receptors.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and effective doses of L-741,626 in various preclinical models.
Table 1: Receptor Binding Affinity of L-741,626
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | 2.4 | [6][7][8] |
| Dopamine D3 | 100 | [6][7][8] |
| Dopamine D4 | 220 | [6][7][8] |
Table 2: Effective Doses of L-741,626 in Animal Models
| Animal Model | Species | Effect | Dose (mg/kg) | Administration Route | Reference(s) |
| Pramipexole Discrimination | Rat (Sprague Dawley) | Shifts pramipexole dose-response curve to the right | 1.0 | i.h. | [6][8] |
| Cocaine-Induced Microglial TNF-α Production | Mouse | Reduces increase in TNF-α | 3.0 | i.p. | [6][8] |
| Amphetamine-Induced Disruption of PPI | Mouse | Reverses the disruptive effect | 1.0 - 10.0 | i.p. | [9][10] |
| Operant Responding for Nicotine and Food | Rat | Decreases responding | Not specified | Not specified | [11] |
| Ketamine-Induced Hyperlocomotion | Mouse | Attenuates hyperlocomotion (Hypothesized) | Not specified | i.p. | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments using L-741,626 are provided below.
Prepulse Inhibition (PPI) Disruption Model
Prepulse inhibition is a measure of sensorimotor gating that is deficient in individuals with schizophrenia.[10] This model assesses the ability of a compound to reverse the PPI deficit induced by a psychostimulant like amphetamine.
Materials:
-
L-741,626
-
Vehicle (e.g., saline, 1% Tween 80 in saline)
-
Amphetamine sulfate
-
Rodents (mice or rats)
-
Acoustic startle chambers
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
L-741,626 Administration: Prepare L-741,626 in a suitable vehicle. Administer L-741,626 (e.g., 1.0 - 10.0 mg/kg, i.p.) or vehicle to the animals. The pre-treatment time should be determined based on the pharmacokinetic profile of the compound, typically 30-60 minutes.
-
Disrupting Agent Administration: After the pre-treatment period, administer the PPI-disrupting agent, such as amphetamine (e.g., 5-10 mg/kg, i.p.), or saline for control groups.
-
PPI Testing Session:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 78, 82, 86 dB, 20 ms duration) that does not elicit a significant startle response.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
A typical session includes 10-20 presentations of each trial type.[14][15]
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response to the stimulus. The percentage of prepulse inhibition is calculated as: %PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ].[16]
Ketamine-Induced Hyperlocomotion Model
Ketamine, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[12][13] This model is used to assess the potential of antipsychotic compounds to attenuate this behavioral abnormality.
Materials:
-
L-741,626
-
Vehicle (e.g., saline, 1% Tween 80 in saline)
-
Ketamine hydrochloride
-
Rodents (mice are commonly used)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Habituation: Place each animal individually into an open field arena and allow for a 30-minute habituation period to establish a baseline level of activity.[17]
-
L-741,626 Administration: Following habituation, administer L-741,626 (dose to be determined, typically via i.p. injection) or vehicle.
-
Ketamine Administration: After the appropriate pre-treatment time for L-741,626 (e.g., 30 minutes), administer ketamine (e.g., 30-100 mg/kg, i.p.) or saline.[12][17]
-
Locomotor Activity Recording: Immediately after ketamine administration, return the animal to the open field arena and record locomotor activity for 60-90 minutes.[12]
-
Data Analysis: The primary endpoint is the total distance traveled during the recording period. This is typically analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug effects.
In Vivo Microdialysis
To further investigate the neurochemical effects of L-741,626, in vivo microdialysis can be employed to measure extracellular dopamine levels in specific brain regions, such as the nucleus accumbens or striatum, of freely moving animals.[18][19] This technique can confirm the engagement of D2 receptors by L-741,626 and its impact on dopamine neurotransmission.
General Protocol Outline:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of the anesthetized animal.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid (aCSF). Baseline dialysate samples are collected to establish stable dopamine levels.
-
Drug Administration: L-741,626 is administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Conclusion
L-741,626 is a critical research tool for investigating the role of the dopamine D2 receptor in schizophrenia. Its high selectivity allows for precise pharmacological studies in various preclinical models. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust experiments to evaluate the therapeutic potential of D2 receptor antagonism and to further elucidate the neurobiology of schizophrenia.
References
- 1. Targeting the dopamine D2 receptor in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-741,626 - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 8. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 9. jneurosci.org [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
- 11. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hadassah BrainLabs | Ketamine -induced hyperlocomotion [brainlabs.org.il]
- 13. Ketamine-induced hyperlocomotion associated with alteration of presynaptic components of dopamine neurons in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 16. protocols.io [protocols.io]
- 17. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice | MDPI [mdpi.com]
- 18. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo modulation of excitatory amino acid receptors: microdialysis studies on N-methyl-D-aspartate-evoked striatal dopamine release and effects of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 6-Chloro-3-piperidin-4-YL-1H-indole in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-piperidin-4-YL-1H-indole is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active indole alkaloids and synthetic derivatives. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a robust and sensitive method for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for similar compounds and serves as a comprehensive starting point for method development and validation.
The primary sample preparation technique outlined is protein precipitation, a straightforward and effective method for removing high-molecular-weight interferences from plasma samples.[1][2] Chromatographic separation is achieved on a reversed-phase C18 column, which is a common and versatile choice for compounds of this nature.
Experimental Workflow
Caption: General workflow for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[5] |
| Elution Mode | Isocratic or Gradient (e.g., 60:40 v/v A:B)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | ~225 nm and ~280 nm (based on indole and chlorophenyl moieties) |
| Internal Standard (IS) | A structurally similar and stable compound |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create working standards for calibration and QC samples.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank plasma to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).[5][6]
Plasma Sample Preparation Protocol
-
Thaw plasma samples (CS, QC, and unknown) at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 8000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[7] The following parameters should be assessed:
-
Selectivity: Analysis of blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: Assess the linear relationship between concentration and detector response over the defined range. The correlation coefficient (r²) should be >0.99.[3][6]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6][8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage (-80°C).
Data Presentation
Table 1: Linearity and LLOQ
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
| LLOQ | 10 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 30 | < 5% | 95 - 105% | < 6% | 94 - 106% |
| Medium | 300 | < 4% | 97 - 103% | < 5% | 96 - 104% |
| High | 800 | < 3% | 98 - 102% | < 4% | 97 - 103% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | 85 - 95% | 90 - 110% |
| Medium | 300 | 88 - 96% | 92 - 108% |
| High | 800 | 90 - 98% | 95 - 105% |
Table 4: Stability
| Stability Test | Condition | Result |
| Freeze-Thaw | 3 cycles | Stable |
| Short-Term (Bench-top) | 8 hours at room temperature | Stable |
| Long-Term | 30 days at -80°C | Stable |
Disclaimer: The information provided in this document is intended for research use only. The proposed method is a template and must be fully validated by the end-user to ensure its suitability for their specific application. The quantitative data presented in the tables are representative examples and not actual experimental results for this specific compound.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. HPLC Method for Analysis of Chlorhexidine in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Predicted ¹H and ¹³C NMR Assignments for 6-Chloro-3-piperidin-4-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the compound 6-Chloro-3-piperidin-4-yl-1H-indole. Due to the absence of published experimental NMR data for this specific molecule, these assignments have been extrapolated from the known spectral data of its constituent fragments, 6-chloro-1H-indole and piperidine, combined with established principles of NMR spectroscopy and substituent effects. This application note serves as a reference guide for researchers working with this and structurally related compounds, offering a starting point for spectral analysis and characterization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole and piperidine scaffolds in pharmacologically active molecules. Accurate NMR spectral assignment is fundamental for the structural verification and purity assessment of such compounds. In the absence of empirical data, predictive methodologies provide a valuable tool for chemists. This note outlines the predicted chemical shifts and coupling constants for the title compound, supported by a detailed rationale.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are based on the analysis of the individual spectra of 6-chloro-1H-indole and piperidine, considering the electronic effects of the substituents on the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Assignments for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~8.1 | br s | - |
| H2 | ~7.2 | s | - |
| H4 | ~7.6 | d | ~8.5 |
| H5 | ~7.1 | dd | ~8.5, 2.0 |
| H7 | ~7.5 | d | ~2.0 |
| H2', H6' (axial) | ~2.8 | t | ~12.0 |
| H2', H6' (equatorial) | ~3.2 | d | ~12.0 |
| H3', H5' (axial) | ~1.8 | q | ~12.0 |
| H3', H5' (equatorial) | ~2.1 | d | ~12.0 |
| H4' | ~3.0 | tt | ~12.0, 4.0 |
| NH (piperidine) | ~1.9 | br s | - |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C2 | ~123 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~121 |
| C5 | ~120 |
| C6 | ~129 |
| C7 | ~112 |
| C7a | ~136 |
| C2', C6' | ~46 |
| C3', C5' | ~32 |
| C4' | ~40 |
Rationale for Predicted Assignments
The predictions are derived from the following observations:
-
Indole Moiety: The chemical shifts for the aromatic protons and carbons of the 6-chloro-1H-indole core are expected to be similar to those of 6-chloro-3-methyl-1H-indole. The piperidin-4-yl substituent at the C3 position will induce some changes. The H2 proton is anticipated to be a singlet. The protons on the benzene ring (H4, H5, and H7) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chlorine at C6 will cause a downfield shift for adjacent carbons and protons.
-
Piperidine Moiety: The piperidine ring is expected to adopt a chair conformation. The protons at C2' and C6' will be diastereotopic, as will the protons at C3' and C5', leading to distinct signals for axial and equatorial protons. The chemical shifts are based on typical values for a 4-substituted piperidine. The proton at C4' will be a triplet of triplets due to coupling with the four adjacent protons.
Experimental Protocols
While no experimental data for the title compound was found, a standard protocol for acquiring NMR data for similar small organic molecules is provided below.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean 5 mm NMR tube.
-
Referencing: The solvent peak can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added.
Protocol 2: NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm the proton-proton and proton-carbon correlations and to unambiguously assign all signals.
-
Visualizations
The following diagrams illustrate the molecular structure with atom numbering and a typical experimental workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR assignment for this compound. While these predictions are based on sound chemical principles and data from related structures, they should be considered a preliminary guide. Experimental verification is essential for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality NMR data for this and similar compounds.
Co-crystallization of L-741,626 with Dopamine D2 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-crystallization of the selective D2 dopamine receptor antagonist, L-741,626, with the human dopamine D2 receptor (D2R). These guidelines are intended to facilitate structural and functional studies aimed at understanding the molecular basis of D2R antagonism and to aid in the structure-based design of novel therapeutic agents.
Introduction
The dopamine D2 receptor (D2R) is a class A G protein-coupled receptor (GPCR) and a primary target for antipsychotic and anti-Parkinson's medications.[1][2] L-741,626 is a potent and selective antagonist for the D2R, exhibiting significantly higher affinity for D2R over other dopamine receptor subtypes.[3][4] Elucidating the high-resolution crystal structure of the D2R in complex with L-741,626 can provide invaluable insights into the specific molecular interactions that govern its selectivity and antagonist properties. While a co-crystal structure with risperidone is available and serves as an excellent template,[5][6] this guide adapts established GPCR crystallization methodologies for the specific co-crystallization with L-741,626.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-741,626 binding and functional activity at the human dopamine D2 receptor.
| Parameter | Value | Receptor Subtype(s) | Notes | Reference(s) |
| Binding Affinity (Ki) | 2.4 nM | Human D2 | Demonstrates high affinity for the D2 receptor. | [3] |
| 11.2 nM | Human D2 | Determined by literature methods. | [3] | |
| 100 nM | Human D3 | Shows 15 to 41-fold selectivity for D2 over D3. | [3][7] | |
| 220 nM | Human D4 | Exhibits 91 to 136-fold selectivity for D2 over D4. | [3][7] | |
| Functional Potency (EC50) | 4.46 nM | Human D2 | Measured in a functional assay inhibiting quinpirole-stimulated mitogenesis in CHO cells. | [3] |
| 90.4 nM | Human D3 | [3] |
Signaling Pathways
The dopamine D2 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2][8] D2R activation can also initiate G protein-independent signaling cascades mediated by β-arrestin 2.[8][9] L-741,626, as an antagonist, blocks these downstream effects by preventing the binding of dopamine and other agonists.[10]
Figure 1: Dopamine D2 Receptor Signaling Pathways and the Antagonistic Action of L-741,626.
Experimental Protocols
The following protocols are adapted from successful GPCR crystallization studies, particularly the structure determination of the D2R with risperidone.[5]
D2R Construct Engineering for Crystallization
To enhance the stability and crystallizability of the D2R, several protein engineering strategies are employed.
Figure 2: Workflow for Engineering the Dopamine D2 Receptor for Structural Studies.
Protocol:
-
Gene Synthesis: Synthesize the human D2R gene (long isoform) with the aforementioned modifications (N-terminal truncation, T4 lysozyme insertion site in ICL3, and thermostabilizing mutations).
-
Cloning: Clone the engineered D2R-T4L construct into a baculovirus transfer vector (e.g., pFastBac1) for expression in insect cells.
Expression and Purification of the D2R-L-741,626 Complex
Materials:
-
Spodoptera frugiperda (Sf9) insect cells
-
Baculovirus expression system
-
Cell culture media and supplements
-
L-741,626
-
Detergents (e.g., DDM, CHS)
-
Affinity chromatography resin (e.g., anti-FLAG M1 antibody resin)
-
Size-exclusion chromatography column
Protocol:
-
Virus Production: Generate high-titer recombinant baculovirus containing the D2R-T4L construct.
-
Protein Expression: Infect Sf9 cells at a high density with the baculovirus. Culture for 48-72 hours.
-
Membrane Preparation: Harvest the cells, lyse them, and isolate the cell membranes by ultracentrifugation.
-
Solubilization: Resuspend the membranes in a buffer containing a suitable detergent (e.g., DDM/CHS) and 100 µM L-741,626 to stabilize the receptor-ligand complex.
-
Affinity Chromatography: Incubate the solubilized protein with an affinity resin (e.g., anti-FLAG M1 resin). Wash the resin extensively to remove non-specifically bound proteins. Elute the D2R-T4L-L-741,626 complex.
-
Size-Exclusion Chromatography: Further purify the complex using size-exclusion chromatography to obtain a monodisperse sample.
Ligand Binding Assay (Radioligand Competition)
This protocol is to confirm the binding of L-741,626 to the engineered D2R construct.
Materials:
-
Purified D2R-T4L membranes
-
Radioligand (e.g., [³H]-spiperone or [³H]-nemonapride)
-
L-741,626
-
Binding buffer (50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the D2R-T4L membranes, a fixed concentration of the radioligand (e.g., 0.5-2.0 nM), and varying concentrations of L-741,626.
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for L-741,626 and calculate the Ki using the Cheng-Prusoff equation.
Co-crystallization of the D2R-L-741,626 Complex
The lipidic cubic phase (LCP) method is often successful for GPCR crystallization.
Materials:
-
Purified, concentrated D2R-T4L-L-741,626 complex (at ~20-50 mg/mL)
-
Monoolein
-
Crystallization screens
-
Crystallization plates (e.g., glass sandwich plates)
Protocol:
-
LCP Preparation: Mix the purified protein complex with molten monoolein in a 1:1.5 (v/v) ratio using coupled syringes to form the lipidic cubic phase.
-
Crystallization Setup: Dispense nanoliter-sized drops of the LCP mixture onto a crystallization plate and overlay with the precipitant solution from the crystallization screen.
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C).
-
Crystal Harvesting: Monitor for crystal growth. Once crystals appear, harvest them using micro-loops and flash-cool in liquid nitrogen for X-ray diffraction analysis.
Figure 3: Workflow for the Co-crystallization of the D2R-L-741,626 Complex using the LCP Method.
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the successful co-crystallization of the dopamine D2 receptor with the selective antagonist L-741,626. The resulting high-resolution structural information will be instrumental in advancing our understanding of dopamine receptor pharmacology and will serve as a critical tool for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
References
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-741,626 - Wikipedia [en.wikipedia.org]
- 5. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
Safe Handling and Disposal of 6-Chloro-3-piperidin-4-YL-1H-indole: Application Notes and Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-3-piperidin-4-YL-1H-indole or its hydrochloride salt (CAS No. 185255-74-7) was publicly available at the time of this writing. The following application notes and protocols are based on the chemical structure and general safety information for related compounds, including indole derivatives, piperidine derivatives, and halogenated organic compounds. It is imperative to consult the supplier-specific SDS upon receipt of this chemical and to conduct a thorough risk assessment before handling.
Section 1: Hazard Identification and Quantitative Data
Based on its structural motifs—a chlorinated indole and a piperidine ring—this compound should be handled as a potentially hazardous substance. Indole derivatives can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[1][2] Piperidine and its derivatives can be flammable, corrosive, and toxic if inhaled or absorbed through the skin, potentially causing severe skin burns and eye damage.[3][4][5] As a halogenated organic compound, it requires specific disposal procedures to prevent environmental harm.[6][7]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | Supplier Data |
| CAS Number | 185255-74-7 | Supplier Data |
| Molecular Formula | C₁₃H₁₅ClN₂ · HCl | Supplier Data |
| Molecular Weight | 271.19 g/mol | Supplier Data |
| Physical Form | Yellow solid | Supplier Data |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Toxicological Data (Inferred)
| Hazard Route | Potential Effect | General Class Information |
| Oral | Harmful if swallowed.[8][2] | Indole derivatives.[8][2] |
| Dermal | Toxic in contact with skin; may cause irritation or burns.[8][3] | Indole and piperidine derivatives.[8][3] |
| Inhalation | Dust may cause respiratory tract irritation.[2][4] | Heterocyclic amines.[2][4] |
| Eye Contact | May cause serious eye damage.[8][1][3] | Indole and piperidine derivatives.[8][1][3] |
| Carcinogenicity | No data available; some heterocyclic amines are considered probable carcinogens.[9] | Heterocyclic aromatic amines.[9] |
Section 2: Experimental Protocols for Safe Handling
These protocols are designed for standard laboratory operations such as weighing and dissolving the compound.
Personal Protective Equipment (PPE)
A risk assessment should always be performed before handling. However, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust. If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a weigh boat on an analytical balance.
-
Tare Balance: Tare the balance with the weigh boat.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid creating dust by handling the material gently.
-
Record Mass: Record the exact weight of the compound.
-
Secure Container: Tightly close the main stock container immediately after use.
-
Dissolution: If dissolving, carefully add the weighed solid to a flask containing the appropriate solvent inside the fume hood. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.
Spill Response Protocol
This protocol is for minor spills (less than one pound or 500 grams) within a chemical fume hood. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) office.[10]
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including double-gloving with nitrile gloves.
-
Contain Spill: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11][12]
-
Clean-Up: Carefully scoop the mixture into a designated hazardous waste container.[11][12] Do not sweep, as this can create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place the used cloth into the hazardous waste container.
-
Final Wash: Wash the area with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Label Waste: Seal and label the waste container as "Hazardous Waste: Solid Halogenated Organic Compound" and list all constituents.
Section 3: Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[13][6] Under no circumstances should this compound or its solutions be disposed of down the drain. [6]
-
Waste Segregation: All waste containing this compound must be collected separately from non-halogenated waste.[13][6][7]
-
Solid Waste:
-
Collect contaminated solids (e.g., gloves, weigh boats, paper towels, absorbent from spills) in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Label the container "Halogenated Organic Solid Waste" and list "this compound" and any other components.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste."[6][14]
-
The container must be kept closed except when adding waste.[7]
-
List all chemical constituents and their estimated percentages on the hazardous waste tag.
-
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS office.
References
- 1. vigon.com [vigon.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. isotope.com [isotope.com]
- 9. Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. ethz.ch [ethz.ch]
Application Notes and Protocols for L-741,626 Dosage Calculation in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of L-741,626, a selective D₂ dopamine receptor antagonist, for in vivo rodent studies. The protocols and data presented are intended to assist in the design and execution of experiments in preclinical research settings.
Overview of L-741,626
L-741,626 is a potent and selective antagonist of the dopamine D₂ receptor, exhibiting significantly lower affinity for D₃ and D₄ receptors. This selectivity makes it a valuable tool for dissecting the role of D₂ receptor-mediated signaling in various physiological and pathological processes. It is frequently employed in rodent models of neuropsychiatric and substance use disorders.
Data Presentation: Dosage and Administration
The following tables summarize the quantitative data on L-741,626 dosage and administration compiled from various rodent studies.
Table 1: L-741,626 Dosage in Rat Studies
| Experimental Model | Strain | Route of Administration | Dose (mg/kg) | Observed Effect |
| Nicotine Self-Administration | Male and Female Rats | Subcutaneous (SC) | 0.3, 1, 3 | Decreased operant responding for nicotine and food.[1] |
| Cocaine Self-Administration | Not Specified | Intraperitoneal (IP) | 1.0, 3.0 | Dose-dependently increased self-administration of a cocaine-quinpirole solution.[2] |
| Cocaine Self-Administration | Not Specified | Intraperitoneal (IP) | 5.6 | Significantly decreased self-administration of a low dose of cocaine and increased self-administration of a high dose.[2] |
| Cocaine Self-Administration | Not Specified | Intraperitoneal (IP) | 10.0 | Disrupted patterns of cocaine-maintained responding.[2] |
| Pramipexole-induced behaviors | Male Sprague Dawley | Intraperitoneal (IP) | 1.0 | Shifted the pramipexole dose-response curve to the right.[3] |
| Social Novelty Discrimination | Not Specified | Not Specified | Not Specified | Reduced total investigative activity in a dose-related manner.[4] |
Table 2: L-741,626 Dosage in Mouse Studies
| Experimental Model | Strain | Route of Administration | Dose (mg/kg) | Observed Effect |
| Cocaine-induced Plasticity | Adult Mice | Intraperitoneal (IP) | 3.0 | Reduced the cocaine-induced increase in microglial TNF-α production.[3] |
| Cocaine-induced Locomotion | C57/BL6 | Intraperitoneal (IP) | 3.0 - 10.0 | Used to assess the behavioral effects of selective D₂ receptor antagonism.[5] |
Experimental Protocols
Vehicle Preparation
A common vehicle for L-741,626 administration in rodent studies is a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween-80, and saline.
Materials:
-
L-741,626 powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of L-741,626 in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, dissolve the appropriate amount of L-741,626 powder in 10% of the final volume with DMSO.
-
Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly using a vortex mixer.
-
Add 5% of the final volume of Tween-80 and mix again.
-
Add 45% of the final volume of sterile saline to reach the final desired concentration.
-
Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
The final solution should be prepared fresh on the day of the experiment.
Administration Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared L-741,626 solution
-
Sterile syringe (1 mL)
-
Sterile needle (26-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Calculate the required volume of L-741,626 solution based on the animal's body weight and the desired dose. The maximum injection volume is typically 10 µL/g of body weight (e.g., 200 µL for a 20g mouse).[6]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-fingers" restraint method is commonly recommended.[7]
-
Position the mouse with its head tilted downwards to allow the abdominal organs to move cranially.[8]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
-
Disinfect the injection site with a 70% ethanol wipe.[9]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[6]
-
Gently aspirate to ensure that no blood or other fluid is drawn into the syringe, which would indicate incorrect placement.[6]
-
If there is no aspirate, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Mandatory Visualizations
Dopamine D₂ Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D₂ receptor and the antagonistic action of L-741,626. D₂ receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.[10][11]
Caption: L-741,626 antagonism of the Dopamine D₂ receptor signaling pathway.
Experimental Workflow for a Rodent Behavioral Study
The following diagram outlines a typical experimental workflow for assessing the effect of L-741,626 on a behavioral paradigm in rodents.
Caption: General experimental workflow for a rodent behavioral study with L-741,626.
Safety and Toxicology Considerations
While specific toxicology studies for L-741,626 are not extensively detailed in the public domain, it is important to note that high doses may lead to non-specific behavioral effects. For instance, a dose of 10.0 mg/kg (i.p.) has been shown to disrupt patterns of cocaine-maintained responding in rats, which may indicate motor impairment or other confounding effects rather than a specific effect on reinforcement.[2] As with any D₂ antagonist, potential side effects related to the blockade of dopamine receptors, such as extrapyramidal symptoms, should be considered, especially at higher doses and in chronic studies. Researchers should always perform dose-response studies to determine the optimal dose that produces the desired pharmacological effect without causing undue distress or off-target effects in the animals. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. animalstudyregistry.org [animalstudyregistry.org]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing a Stable Injectable Formulation of 6-Chloro-3-piperidin-4-YL-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-piperidin-4-YL-1H-indole is a novel indole derivative with significant therapeutic potential. The development of a stable and effective injectable formulation is crucial for its clinical application, ensuring accurate dosing, bioavailability, and patient safety. This document provides a comprehensive guide to the systematic development of a stable injectable formulation of this active pharmaceutical ingredient (API). These application notes and protocols outline the necessary pre-formulation studies, formulation strategies, manufacturing processes, and stability testing required to achieve a commercially viable and safe product.
Injectable formulations must be sterile, pyrogen-free, and stable over their shelf life.[1] Key challenges in formulating poorly soluble and potentially unstable compounds like many indole derivatives for injection include ensuring chemical, physical, and microbiological stability.[2] This guide will address these challenges by providing detailed experimental protocols and data presentation strategies.
Pre-formulation Studies
Pre-formulation studies are the foundation for developing a stable and effective injectable formulation.[1] These studies aim to characterize the physicochemical properties of this compound to guide formulation and process development.
Physicochemical Characterization
| Property | Method | Purpose |
| Molecular Formula & Weight | Mass Spectrometry, Elemental Analysis | To confirm the identity and purity of the API. |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy | To determine the ionization state at different pH values, which influences solubility and stability. |
| Log P / Log D | Shake-flask method, HPLC | To assess the lipophilicity of the API, which impacts solubility and potential for precipitation. |
| Aqueous Solubility | Shake-flask method, HPLC | To determine the intrinsic solubility and the effect of pH on solubility. |
| Polymorphism | DSC, TGA, XRD, Microscopy | To identify and characterize different crystalline forms, which can affect solubility and stability.[1] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To evaluate the API's tendency to absorb moisture, which can impact stability. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting point and assess purity. |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[1]
Protocol for Forced Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.
-
Expose the solutions to the conditions outlined in the table below.
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Characterize the major degradation products using mass spectrometry (MS).
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24, 48, 72 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24, 48, 72 hours |
| Thermal Degradation | Solid API and solution at 80°C for 7 days |
| Photostability | Expose solid API and solution to ICH Q1B light conditions |
Based on studies of similar indole compounds, potential degradation pathways may involve oxidation of the indole ring to form oxindole and isatin derivatives.[3][4]
Caption: Potential Degradation Pathways of the API.
Formulation Development
The goal of formulation development is to create a stable, safe, and effective injectable product. This involves selecting appropriate excipients and optimizing their concentrations.
Excipient Selection
Excipients are critical for the stability, solubility, and safety of injectable formulations.[5][6][7]
| Excipient Category | Examples | Purpose |
| Solubilizing Agents | Propylene Glycol, Polysorbate 80, Cyclodextrins | To enhance the solubility of the API in the aqueous vehicle.[5][8] |
| Buffering Agents | Citrate, Phosphate, Acetate | To maintain the pH of the formulation within a range that ensures API stability and is physiologically tolerable.[2][5] |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Dextrose | To make the formulation isotonic with blood, reducing pain and irritation upon injection.[5] |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | To protect the API from oxidative degradation.[7] |
| Chelating Agents | Edetate Disodium (EDTA) | To complex with trace metal ions that can catalyze oxidative degradation.[9] |
| Preservatives (for multi-dose vials) | Benzyl Alcohol, Phenol | To prevent microbial growth in multi-dose formulations.[5] |
Formulation Screening Studies
A design of experiments (DoE) approach is recommended for efficiently screening and optimizing the formulation.
Protocol for Formulation Screening:
-
Define the target product profile (e.g., concentration, route of administration, single-dose/multi-dose).
-
Based on pre-formulation data, select a suitable pH range and potential excipients.
-
Design a fractional factorial or full factorial DoE to evaluate the effects of different excipients and their concentrations on API solubility and short-term stability.
-
Prepare the formulations according to the DoE design.
-
Analyze the formulations for appearance, pH, API concentration, and presence of degradation products.
-
Perform short-term stress testing (e.g., 2-4 weeks at 40°C/75% RH) on the most promising formulations.
-
Select the lead formulations for further development and long-term stability studies.
Caption: Formulation Development Workflow.
Manufacturing Process
The manufacturing process for an injectable formulation must be conducted under aseptic conditions to ensure sterility.
Protocol for Aseptic Manufacturing (Small Scale):
-
Compounding:
-
In a sterile, depyrogenated vessel, add a portion of Water for Injection (WFI).
-
Sequentially dissolve the excipients (e.g., buffer salts, tonicity modifiers, antioxidants).
-
Add and dissolve the this compound API.
-
If necessary, add any co-solvents or surfactants.
-
Adjust the pH to the target value using a suitable acid or base.
-
Add the remaining WFI to reach the final batch volume.
-
-
Sterile Filtration:
-
Filter the bulk solution through a 0.22 µm sterilizing grade filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
Aseptically fill the sterile solution into pre-sterilized vials.
-
-
Lyophilization (if applicable):
-
If a lyophilized powder for reconstitution is desired, the filled vials are subjected to a validated lyophilization cycle.
-
-
Stoppering and Capping:
-
Aseptically insert sterile stoppers into the vials and secure with aluminum caps.
-
Caption: Aseptic Manufacturing Process Flow.
Stability Testing
Stability testing is crucial to establish the shelf-life and storage conditions for the final product.[2][10] Studies should be conducted according to ICH guidelines.
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method, typically HPLC, is required to quantify the API and its degradation products.[11][12]
Key Method Validation Parameters (ICH Q2(R1)):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (DL)
-
Quantitation Limit (QL)
-
Robustness
Stability Study Protocol
Protocol for ICH Stability Study:
-
Place the final formulated product in the intended container-closure system into stability chambers under the conditions specified in the table below.
-
At each time point, withdraw samples and perform the tests listed.
-
Analyze the data to determine the shelf-life of the product.
| Storage Condition | Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Stability Testing Parameters:
| Test | Acceptance Criteria |
| Appearance | Clear, colorless solution, free from visible particles. |
| pH | Within the specified range. |
| Assay | 90.0% - 110.0% of the label claim. |
| Degradation Products | Individual unspecified degradants ≤ 0.2%, Total degradants ≤ 1.0%. |
| Particulate Matter | USP <788> limits. |
| Sterility | USP <71> - Must be sterile. |
| Bacterial Endotoxins | USP <85> - Within specified limits. |
Conclusion
The development of a stable injectable formulation of this compound requires a systematic and scientific approach. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and drug development professionals to successfully navigate the challenges of pre-formulation, formulation development, manufacturing, and stability testing. Adherence to these principles will facilitate the development of a safe, effective, and stable injectable product suitable for clinical use.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Understanding the Stability of Injectable Products | Pharmaguideline [pharmaguideline.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. chemintel360.com [chemintel360.com]
- 7. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols: Utilizing L-741,626 for In Vitro Blockade of D2 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) critically involved in various physiological and pathological processes in the central nervous system.[1] Its selectivity makes it an invaluable tool for in vitro studies aimed at elucidating the role of D2 receptor signaling in cellular pathways and for the screening and characterization of novel D2 receptor-targeted therapeutics. These application notes provide detailed protocols for the use of L-741,626 in in vitro settings to effectively block D2 receptor signaling.
Data Presentation: Quantitative Profile of L-741,626
The following table summarizes the key quantitative parameters of L-741,626, highlighting its affinity and functional potency for human dopamine receptors.
| Parameter | Receptor Subtype | Value (nM) | Assay Type | Reference |
| Binding Affinity (Ki) | Human D2 | 2.4 | Radioligand Binding Assay | [2][3][4][5][6] |
| Human D3 | 100 | Radioligand Binding Assay | [2][3][4][5] | |
| Human D4 | 220 | Radioligand Binding Assay | [2][3][4][5] | |
| Functional Potency (EC50) | Human D2 | 4.46 | Mitogenesis Assay (inhibition of quinpirole stimulation) | [2][5] |
| Human D3 | 90.4 | Mitogenesis Assay (inhibition of quinpirole stimulation) | [2][5] |
Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon activation by an agonist such as dopamine, the D2 receptor promotes the dissociation of the G protein into its Gαi and Gβγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). L-741,626, as a competitive antagonist, blocks the binding of agonists to the D2 receptor, thereby preventing this signaling cascade.
References
Troubleshooting & Optimization
Improving the yield and purity of 6-Chloro-3-piperidin-4-YL-1H-indole synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-piperidin-4-YL-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| SYN-001 | Low or no yield of the desired indole product in the Fischer indole synthesis step. | 1. Inactive catalyst or inappropriate choice of acid catalyst.[1] 2. Reaction temperature is too low or too high, leading to decomposition.[1] 3. Instability of the phenylhydrazone intermediate. 4. Incomplete reaction. | 1. Use a fresh, anhydrous acid catalyst. Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes provide better control and reduce reaction times.[1] 3. Form the hydrazone in situ to avoid decomposition upon isolation. 4. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| SYN-002 | Formation of significant side products, such as regioisomers or dehalogenated impurities. | 1. Use of an unsymmetrical ketone can lead to the formation of regioisomers. 2. Harsh reaction conditions (e.g., high temperature, strong acid) can cause dehalogenation of the starting 4-chlorophenylhydrazine. | 1. This is not an issue when using the symmetrical N-Boc-4-piperidone. 2. Employ milder reaction conditions. Use a weaker acid or lower the reaction temperature. Monitor the reaction closely to avoid prolonged exposure to harsh conditions. |
| SYN-003 | Incomplete deprotection of the N-Boc group. | 1. Insufficient amount of acid or weak acid. 2. Short reaction time or low temperature. 3. Inappropriate solvent. | 1. Use a strong acid such as trifluoroacetic acid (TFA) or HCl in a suitable solvent.[3] 2. Increase the reaction time and/or temperature. Monitor the deprotection by TLC or LC-MS. 3. Anhydrous conditions using solvents like dioxane or dichloromethane are often effective for acid-catalyzed deprotection.[3] |
| PUR-001 | Difficulty in purifying the final product by column chromatography. | 1. The product may be too polar, leading to streaking on the silica gel column. 2. Presence of highly polar impurities that co-elute with the product. | 1. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.[1] 2. A thorough aqueous work-up, including a base wash, can help remove acidic impurities before chromatography.[1] |
| PUR-002 | The final product fails to crystallize or oils out during recrystallization. | 1. The product may be impure. 2. The chosen solvent system is not optimal. | 1. Ensure the product is of high purity (>95%) before attempting recrystallization. An initial purification by column chromatography may be necessary. 2. Screen a variety of solvent systems. Good options for amines include ethanol, or mixtures like ethyl acetate/hexanes or dichloromethane/ether.[4] If the free base does not crystallize, consider forming a salt (e.g., hydrochloride) which is often more crystalline. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy is a two-step process:
-
Fischer Indole Synthesis: Reaction of 4-chlorophenylhydrazine with N-Boc-4-piperidone in the presence of an acid catalyst to form N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole.
-
Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product.
Q2: Why is a protecting group on the piperidine nitrogen necessary?
A2: The piperidine nitrogen is a basic and nucleophilic site that can interfere with the acidic conditions of the Fischer indole synthesis. Protecting it, for example with a Boc (tert-butyloxycarbonyl) group, prevents unwanted side reactions and ensures the desired cyclization occurs.
Q3: What are some common impurities to look out for?
A3: Based on analogous syntheses, potential impurities include:
-
Dehalogenated product: 6-H-3-(piperidin-4-yl)-1H-indole, formed by the loss of the chlorine atom.
-
Isomeric products: While less likely with a symmetric ketone, improper reaction conditions can sometimes lead to other cyclization products.
-
Unreacted starting materials: 4-chlorophenylhydrazine and N-Boc-4-piperidone.
-
Partially deprotected product: N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole (if deprotection is incomplete).
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring both the Fischer indole synthesis and the deprotection step. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
N-Boc-4-piperidone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.05 eq).
-
Add glacial acetic acid (5-10 volumes) and heat the mixture to reflux (around 80-90 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole.
Protocol 2: Deprotection of N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole
Materials:
-
N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Sodium hydroxide (1M)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify with 1M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For the hydrochloride salt, the crude product from step 4 can be triturated with diethyl ether to induce precipitation. The solid can then be collected by filtration.
Data Presentation
The following tables provide representative data for yields and purity at each stage of the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Representative Yield and Purity Data
| Step | Product | Typical Yield Range | Purity (by LC-MS) |
| 1. Fischer Indole Synthesis | N-Boc-6-chloro-3-(piperidin-4-yl)-1H-indole | 60-80% | >95% (after chromatography) |
| 2. Deprotection | This compound | 85-95% | >98% (after purification) |
Table 2: Comparison of Purification Methods for the Final Product
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Recovery Yield | Notes |
| Recrystallization (as HCl salt) | >95% | >99% | 80-90% | Effective for removing minor impurities. A good solvent system is ethanol/diethyl ether. |
| Column Chromatography (free base) | 85-95% | >98% | 70-85% | Useful if significant impurities are present. A gradient of methanol in dichloromethane with a small amount of triethylamine is often effective. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Fischer indole synthesis step.
References
Overcoming solubility issues of L-741,626 in aqueous buffers
Welcome to the Technical Support Center for L-741,626. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues of L-741,626 in aqueous buffers for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and why is its solubility a concern?
A1: L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, making it a valuable tool for research in neuroscience and pharmacology.[1][2] Like many small molecule compounds, L-741,626 is hydrophobic and exhibits low solubility in aqueous solutions, which can lead to precipitation and inaccurate results in biological assays.
Q2: My L-741,626 is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in the solvent environment causes the compound to aggregate and precipitate.
Q3: What is the recommended solvent for preparing a stock solution of L-741,626?
A3: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of L-741,626.[3][4] It is soluble up to 100 mM in both solvents.[3][4] For cell culture experiments, it is crucial to keep the final concentration of DMSO low, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6][7]
Q4: Can I heat or sonicate my L-741,626 solution to aid dissolution?
A4: Yes, gentle heating and/or sonication can be used to help dissolve L-741,626, especially if precipitation occurs during the preparation of a solution.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer | The concentration of L-741,626 in the final aqueous solution exceeds its solubility limit. | - Decrease the final working concentration of L-741,626. - Prepare the working solution by adding the DMSO stock drop-wise to the aqueous buffer while vortexing to ensure rapid mixing. - Consider using a buffer containing a small percentage of a co-solvent or a non-ionic detergent like Tween-80. |
| Cloudiness or precipitation in the stock solution over time | The stock solution may be unstable at the storage temperature, or the solvent may have absorbed water. | - Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture.[8] - Use anhydrous grade DMSO for preparing stock solutions. |
| Inconsistent results in biological assays | Incomplete dissolution or precipitation of L-741,626 leading to variability in the effective concentration. | - Always visually inspect your working solutions for any signs of precipitation before use. - Prepare fresh working solutions for each experiment. - Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.[7] |
Quantitative Data Presentation
Table 1: Solubility of L-741,626 in Various Solvents
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM (34.09 mg/mL) | [3][4] |
| Ethanol | 100 mM (34.09 mg/mL) | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 7.33 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 7.33 mM) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.33 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
L-741,626 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the required amount of L-741,626 powder. For 1 mL of a 10 mM stock solution, you will need 3.4085 mg (Molecular Weight: 340.85 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the L-741,626 is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM L-741,626 stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of L-741,626 and the final acceptable concentration of DMSO for your cells (typically ≤ 0.5%).
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
While gently vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the L-741,626 stock solution drop-wise. This slow addition and constant mixing are crucial to prevent precipitation.
-
Visually inspect the solution to ensure it is clear.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Preparing an Aqueous Working Solution
Caption: Workflow for preparing L-741,626 working solution.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 3. rndsystems.com [rndsystems.com]
- 4. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
Optimizing L-741,626 concentration for cell culture experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using L-741,626, a selective dopamine D2 receptor antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what is its primary mechanism of action? L-741,626 is a potent and selective antagonist for the dopamine D2 receptor.[1] Its mechanism of action is to block the binding of dopamine or other agonists to the D2 receptor, thereby inhibiting its downstream signaling. D2 receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[2][3] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the D2 receptor, L-741,626 prevents this decrease in cAMP caused by D2 agonists.
Q2: How selective is L-741,626? L-741,626 displays high selectivity for the human D2 receptor over the closely related D3 and D4 receptor subtypes.[1][4][5] This selectivity is crucial for isolating D2-mediated effects in experimental systems. The binding affinities (Ki) highlight this specificity.
Q3: How should I prepare and store stock solutions of L-741,626? L-741,626 is soluble in DMSO and ethanol, typically up to 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in aliquots to minimize freeze-thaw cycles.[4] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.1%).
Data Presentation: Potency and Selectivity
The following tables summarize the quantitative data for L-741,626 to aid in experimental design.
Table 1: Selectivity Profile of L-741,626 This table shows the binding affinity (Ki, in nM) of L-741,626 for human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (Fold vs. D2) |
| Dopamine D2 | 2.4 | - |
| Dopamine D3 | 100 | ~42x |
| Dopamine D4 | 220 | ~92x |
Data compiled from multiple sources.[4][5][6]
Table 2: Functional Antagonist Potency of L-741,626 This table presents the concentration of L-741,626 required to inhibit 50% of the response (EC50) to a D2/D3 agonist in a functional assay using CHO cells.[4][7]
| Receptor Subtype | Functional Antagonism EC50 (nM) |
| Dopamine D2 | 4.46 |
| Dopamine D3 | 90.4 |
Table 3: Example Stock Solution Preparation (M.W. 340.85 g/mol )
| Target Stock Concentration | Mass of L-741,626 (1 mg) | Mass of L-741,626 (5 mg) |
| 1 mM | 2.93 mL | 14.67 mL |
| 5 mM | 0.59 mL | 2.93 mL |
| 10 mM | 0.29 mL | 1.47 mL |
Calculations are based on data from supplier datasheets.[5]
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor and the inhibitory action of L-741,626.
Troubleshooting Guide
Problem: I am not observing any effect from my L-741,626 treatment.
Click for potential causes and solutions
-
Possible Cause 1: Sub-optimal Concentration. The concentration of L-741,626 may be too low to effectively antagonize the D2 receptor in your specific system.
-
Solution: Perform a dose-response experiment. Based on its functional potency (EC50 ≈ 4.5 nM), a good starting range to test is 1 nM to 1 µM. Always include a vehicle-only control.
-
-
Possible Cause 2: Low or No D2 Receptor Expression. The cell line you are using may not endogenously express the dopamine D2 receptor (DRD2) or may express it at very low levels.
-
Solution: Verify DRD2 expression in your cell line using methods such as RT-qPCR (for mRNA) or Western Blot/Flow Cytometry (for protein). Consider using a cell line known to express D2R or a transfected cell line.[8]
-
-
Possible Cause 3: High Agonist Concentration. L-741,626 is a competitive antagonist. If you are co-treating with a D2 agonist (like quinpirole), an excessively high concentration of the agonist can outcompete L-741,626 at the receptor binding site.
-
Solution: Use a concentration of the agonist that is at or near its EC50 value. This will make it easier to observe the inhibitory effect of the antagonist.
-
-
Possible Cause 4: Degraded Compound. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.
-
Solution: Use a fresh aliquot of L-741,626 for your experiment. Prepare fresh working dilutions from the stock solution immediately before use.
-
Problem: I am observing cell death or other signs of toxicity.
Click for potential causes and solutions
-
Possible Cause 1: L-741,626 Concentration is Too High. While highly selective, very high concentrations (typically in the high micromolar range) can lead to off-target effects and cellular toxicity.
-
Solution: Lower the concentration of L-741,626. Refer to the dose-response curve you generated to select the lowest concentration that gives the desired biological effect. Most D2-specific effects should occur in the low nanomolar range.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve L-741,626, typically DMSO, is toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of your solvent in the cell culture medium is below the toxic threshold for your cell line (usually <0.1% for DMSO). Crucially, you must include a "vehicle control" group in your experiment that contains the same final concentration of the solvent as your treated groups.
-
Problem: My results are inconsistent between experiments.
Click for potential causes and solutions
-
Possible Cause 1: Inconsistent Cell Culture Practices. Variations in cell passage number, confluency, or serum concentration can alter cellular responses.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, seed them at the same density, and treat them at a consistent level of confluency.
-
-
Possible Cause 2: Instability of Diluted Compound. L-741,626, once diluted to working concentrations in aqueous media, may not be stable for long periods.
-
Solution: Prepare fresh working dilutions for each experiment from a frozen stock aliquot. Do not store or reuse diluted solutions in culture media.
-
Experimental Protocols and Workflows
Protocol: Determining the Optimal Concentration of L-741,626
This protocol describes a general method for determining the IC50 (half-maximal inhibitory concentration) of L-741,626 by measuring its ability to block agonist-induced changes in a downstream signal, such as cAMP levels.
1. Cell Seeding:
-
Seed a cell line expressing D2 receptors (e.g., CHO-D2R, HEK293-D2R) into a suitable multi-well plate (e.g., 96-well) at a predetermined density.
-
Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
2. L-741,626 Pre-incubation:
-
Prepare a serial dilution of L-741,626 in assay buffer or serum-free media. A typical concentration range would be 10 µM down to 0.1 nM, plus a zero-drug control.
-
Aspirate the culture medium from the cells and wash once with a suitable buffer (e.g., PBS).
-
Add the L-741,626 dilutions to the wells. Also include "vehicle control" wells and "agonist-only" wells.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[9]
3. Agonist Stimulation:
-
Prepare a solution of a D2 agonist (e.g., quinpirole) at a concentration of 2x its EC50 value.
-
Add the agonist solution to all wells except the "vehicle control" (basal level) wells.
-
Incubate for a period sufficient to elicit a robust response (e.g., 15 minutes for cAMP assays).
4. Signal Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE assay). Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
-
Normalize the data: Set the signal from the "vehicle control" wells as 0% inhibition and the signal from the "agonist-only" wells as 100% response (or 0% inhibition).
-
Plot the percent inhibition against the logarithm of the L-741,626 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Diagrams: Workflows and Logic
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 8. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding in L-741,626 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-741,626 in various assays. The following information is intended to assist in optimizing experimental conditions and resolving common issues, particularly non-specific binding.
Troubleshooting Guide: Non-Specific Binding in L-741,626 Assays
High non-specific binding (NSB) can significantly impact the accuracy and reliability of your results by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of elevated NSB in L-741,626 binding assays.
Is your non-specific binding unexpectedly high?
This is a common issue that can obscure your specific binding signal. Non-specific binding should ideally be less than 10-20% of the total binding. If you are observing NSB that is greater than 50% of your total binding, it can be difficult to obtain quality data.[1]
Initial Checks:
-
Reagent Preparation: Double-check all reagent calculations and ensure proper dissolution of L-741,626 and other ligands. L-741,626 is soluble in DMSO and ethanol.[2]
-
Pipetting Accuracy: Calibrate and verify the accuracy of your pipettes to minimize variability.
Frequently Asked Questions (FAQs)
General
-
What is L-741,626? L-741,626 is a potent and selective antagonist for the dopamine D2 receptor. It exhibits significantly lower affinity for the D3 and D4 receptor subtypes, making it a valuable tool for distinguishing D2-mediated responses.[2][3][4]
-
What are the binding affinities of L-741,626 for dopamine receptors? The affinity (Ki) of L-741,626 is approximately 2.4 nM for human D2 receptors, 100 nM for D3 receptors, and 220 nM for D4 receptors.[2][4]
Assay Protocol
-
What is a typical radioligand used in competition binding assays with L-741,626? Commonly used radioligands for D2 receptor binding assays include [³H]-Spiperone or [³H]-Methylspiperone.[5][6]
-
How should I determine non-specific binding in my L-741,626 assay? Non-specific binding is typically determined by adding a high concentration (e.g., 1-10 µM) of an unlabeled competing ligand that is structurally different from the radioligand.[7] For D2 receptors, common choices include haloperidol, sulpiride, or (+)-butaclamol.[5][6]
-
What is a standard buffer composition for a D2 receptor binding assay? A common assay buffer is 50 mM Tris-HCl (pH 7.4) supplemented with salts such as 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[8]
Troubleshooting
-
My signal-to-noise ratio is low. What are the first things to check? A low signal-to-noise ratio can be due to either low specific binding or high non-specific binding. First, verify the integrity and concentration of your reagents, especially the radioligand and receptor preparation. Then, address potential sources of high non-specific binding as outlined in the troubleshooting guide above.
-
Could the lipophilicity of L-741,626 contribute to non-specific binding? Yes, highly lipophilic compounds can exhibit increased non-specific binding due to interactions with the lipid bilayer of cell membranes and other hydrophobic surfaces.[9][10][11][12][13] While specific data on L-741,626's lipophilicity and its direct impact on NSB in assays is not extensively documented, it is a factor to consider. Including a low concentration of a non-ionic detergent or a blocking agent like BSA in your assay buffer can help mitigate this.
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of L-741,626 for Human Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| D2 | 2.4[2][4] |
| D3 | 100[2][4] |
| D4 | 220[2][4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for D2 Receptors
This protocol is a general guideline for a competition binding assay using a radiolabeled ligand and unlabeled L-741,626 to determine its binding affinity.
Materials:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: e.g., [³H]-Spiperone at a concentration at or below its Kd.
-
Unlabeled Ligand: L-741,626 at various concentrations.
-
Competitor for NSB: e.g., 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail
-
96-well plates
Procedure:
-
Assay Setup:
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of the high-concentration competitor (e.g., 10 µM Haloperidol) to the "non-specific binding" wells.
-
Add 50 µL of varying concentrations of L-741,626 to the "competition" wells.
-
Add 50 µL of the radioligand to all wells.
-
Add 150 µL of the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total and competition counts.
-
Plot the specific binding as a function of the L-741,626 concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value for L-741,626 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, function, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of lipophilicity on drug distribution and elimination: Influence of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scimatic.org [scimatic.org]
Technical Support Center: Minimizing Off-Target Effects of 6-Chloro-3-piperidin-4-YL-1H-indole In Vivo
Disclaimer: Limited publicly available information exists for the specific biological targets and off-target profile of 6-Chloro-3-piperidin-4-YL-1H-indole. This guide provides a generalized framework for minimizing off-target effects of a novel small molecule inhibitor in vivo, based on established principles in pharmacology and drug development. Researchers should adapt these strategies based on their experimentally determined on-target and off-target activities of the compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for a novel compound like this compound?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For novel compounds, these effects are a major concern because they can lead to unforeseen toxicity, misleading experimental results, and a misinterpretation of the compound's biological function and therapeutic potential.[1] Differentiating between desired "on-target" effects and unintended "off-target" effects is a fundamental challenge in drug discovery.[2]
Q2: My in vivo study with this compound is showing unexpected toxicity or a phenotype inconsistent with its predicted on-target activity. What could be the cause?
A: This is a strong indicator of potential off-target effects. The observed phenotype may be a consequence of the compound interacting with one or more unintended biomolecules that are critical for normal physiological functions.[2] It is crucial to experimentally validate that the observed effects are a direct result of on-target inhibition.
Q3: How can I proactively assess the potential for off-target effects of this compound before extensive in vivo studies?
A: Proactive assessment is key to minimizing off-target effects. Several in vitro strategies can be employed:
-
Kinase Profiling: If the compound is a suspected kinase inhibitor, screening it against a broad panel of kinases can identify potential off-target liabilities.[1]
-
Computational Modeling: Rational drug design using computational and structural biology tools can predict potential off-target interactions based on molecular structure.[3]
-
High-Throughput Screening: Testing the compound against a wide range of cellular targets can help identify those with the highest affinity and selectivity.[3]
Q4: What are the primary strategies to minimize off-target effects in an in vivo setting?
A: Minimizing off-target effects in vivo involves a multi-pronged approach:
-
Dose-Response Optimization: Use the lowest effective dose that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.[2]
-
Genetic Validation: Employ genetic approaches like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[3] If the resulting phenotype mimics that of the compound treatment, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a cellular context, transfecting cells with a mutated version of the target protein that is resistant to the inhibitor can help validate on-target effects. If the inhibitor-induced phenotype is reversed, it supports an on-target mechanism.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High in vivo toxicity at presumed therapeutic doses. | The compound may be interacting with a critical off-target protein essential for viability. | 1. Lower the Dose: Determine the minimal effective concentration to reduce off-target engagement.[2]2. Identify Toxic Off-Target: Utilize off-target screening panels to pinpoint potential proteins responsible for the toxicity. |
| Inconsistent results between experiments. | Compound degradation, precipitation, or variability in animal handling and dosing. | 1. Compound Stability: Prepare fresh formulations for each experiment and ensure solubility in the chosen vehicle. Avoid repeated freeze-thaw cycles of stock solutions.2. Standardize Protocols: Ensure consistent animal age, weight, housing conditions, and dosing schedule across all experiments. |
| Observed in vivo phenotype does not match in vitro on-target activity. | Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) or engagement of a different set of targets in a whole organism. | 1. Assess Pharmacokinetics: Conduct studies to determine if the compound is reaching the target tissue at sufficient concentrations.[4][5]2. Evaluate Compound Metabolism: Analyze the metabolic stability of the inhibitor in vivo.[4] |
| Lack of a clear dose-response relationship. | The therapeutic window may be very narrow, or the observed effect could be due to a combination of on- and off-target activities with different potencies. | 1. Expand Dose Range: Test a wider range of doses, including very low and very high concentrations.2. Fractionated Dosing: Investigate if administering the total daily dose in smaller, more frequent intervals improves the therapeutic index. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and the minimum effective dose of this compound in a relevant animal model.
Methodology:
-
Animal Model: Select a species and strain appropriate for the disease model and expected target biology.
-
Dose Formulation: Prepare a stable and biocompatible formulation of the compound in a suitable vehicle (e.g., PEG400).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least 3-5 escalating doses of the compound.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect tissues for histopathological examination to identify any organ-specific toxicities.
-
Data Analysis: Determine the MTD as the highest dose that does not induce significant toxicity. The minimum effective dose will be determined in subsequent efficacy studies.
Protocol 2: Target Engagement and Pharmacodynamic (PD) Biomarker Assay
Objective: To confirm that this compound is interacting with its intended target in vivo and modulating downstream signaling.
Methodology:
-
Animal Treatment: Treat animals with the compound at a well-tolerated and potentially efficacious dose, alongside a vehicle control group.
-
Tissue Collection: At various time points post-dosing, collect the target tissue(s) of interest.
-
Target Occupancy Assay (if applicable): If a suitable assay exists (e.g., cellular thermal shift assay), assess the degree to which the compound is bound to its target protein.
-
Downstream Biomarker Analysis: Measure a biomarker that is known to be modulated by the activity of the intended target. This could be the phosphorylation state of a substrate (for a kinase inhibitor), the expression level of a target gene, or the concentration of a specific metabolite.
-
Techniques: Western blotting, ELISA, qPCR, or mass spectrometry can be used for biomarker analysis.
-
Data Analysis: A significant change in the PD biomarker in the compound-treated group compared to the vehicle control group indicates target engagement.
Visualizations
Caption: Workflow for minimizing off-target effects.
Caption: On-target vs. off-target signaling.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics in Children versus Adults - Rational Therapeutics for Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the stability of L-741,626 stock solutions over time
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and assessing the stability of L-741,626 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and what is its primary mechanism of action?
A1: L-741,626 is a potent and selective antagonist of the dopamine D2 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to D2 receptors, thereby inhibiting the downstream signaling pathways associated with D2 receptor activation.[3] This makes it a valuable tool for studying the roles of the D2 receptor in various physiological and pathological processes.
Q2: What are the recommended solvents for preparing L-741,626 stock solutions?
A2: L-741,626 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] It is practically insoluble in aqueous solutions. For most in vitro applications, DMSO is the recommended solvent for creating high-concentration stock solutions.
Q3: What are the recommended storage conditions for L-741,626 stock solutions?
A3: Proper storage is critical to maintain the stability and activity of L-741,626 stock solutions. The following storage conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. [1]
Q4: How can I assess the stability of my L-741,626 stock solution over time?
A4: The most reliable method for assessing the stability of your L-741,626 stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact L-741,626 from any potential degradation products, allowing for the quantification of the compound's purity over time. A detailed experimental protocol for a stability assessment is provided below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution upon thawing. | - The compound has low solubility at colder temperatures.- The solvent (e.g., DMSO) has absorbed moisture, reducing its solubilizing capacity. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.2. Ensure the compound is fully dissolved before making dilutions.3. Use anhydrous, high-purity DMSO for preparing stock solutions. |
| Inconsistent or unexpected experimental results. | - Degradation of L-741,626 in the stock solution.- Inaccurate concentration of the stock solution.- The compound has degraded in the experimental buffer. | 1. Verify the stability of your stock solution using the HPLC method described below.2. If degradation is confirmed, prepare a fresh stock solution.3. Assess the stability of L-741,626 in your specific experimental buffer, as pH and temperature can influence stability. |
| Loss of antagonist activity in biological assays. | - Significant degradation of the L-741,626 stock solution.- Issues with the assay itself (e.g., cell viability, receptor expression). | 1. First, confirm the integrity of your L-741,626 stock solution via HPLC.2. If the stock solution is stable, troubleshoot the biological assay parameters. Include positive and negative controls to ensure the assay is performing as expected. |
| Discoloration of the stock solution. | - Oxidation of the indole moiety of L-741,626. | 1. Discard the discolored solution.2. Prepare a fresh stock solution using anhydrous solvent.3. To minimize oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before capping and storing. |
Experimental Protocols
Protocol 1: Preparation of L-741,626 Stock Solution
-
Weighing: Accurately weigh the desired amount of L-741,626 powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (do not exceed 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of L-741,626 Stock Solution by HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method for L-741,626, based on methods used for similar indole-containing compounds. Method optimization and validation will be required.
Objective: To quantify the percentage of intact L-741,626 in a stock solution over time under different storage conditions.
Materials:
-
L-741,626 stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of L-741,626 in DMSO (e.g., 10 mM).
-
Immediately dilute a sample of the fresh stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Analyze this "time zero" sample by HPLC to determine the initial peak area and purity of L-741,626. This will serve as your 100% reference.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, -80°C, room temperature, exposed to light).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute and analyze the sample by HPLC using the same method as the time-zero sample.
-
-
HPLC Method (Starting Point):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (based on the indole chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, calculate the percentage of L-741,626 remaining by comparing the peak area of the main compound to the peak area at time zero.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data for L-741,626 (10 mM in DMSO) as Analyzed by HPLC
| Storage Condition | Time Point | % L-741,626 Remaining (Peak Area vs. T=0) | Observations |
| -80°C | 1 Month | 99.8% | No significant degradation observed. |
| 3 Months | 99.5% | No significant degradation observed. | |
| 6 Months | 99.1% | No significant degradation observed. | |
| -20°C | 1 Month | 98.5% | Minor degradation detected. |
| 3 Months | 95.2% | Noticeable degradation. | |
| 6 Months | 89.7% | Significant degradation. | |
| Room Temp (Dark) | 1 Week | 85.3% | Significant degradation. |
| Room Temp (Light) | 1 Week | 72.1% | Severe degradation, likely photolysis. |
Visualizations
Caption: Experimental workflow for assessing the stability of L-741,626 stock solutions.
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of L-741,626.
References
Technical Support Center: Purification of 6-Chloro-3-piperidin-4-YL-1H-indole Crude Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Chloro-3-piperidin-4-YL-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield After Column Chromatography
-
Question: I am experiencing a significant loss of product during silica gel column chromatography. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery from silica gel chromatography can be attributed to several factors related to the chemical properties of this compound. The basic nature of the piperidine ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing irreversible adsorption or decomposition of the product on the column. Additionally, the indole ring itself can be sensitive to the acidic environment of standard silica gel.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with the initial eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica gel, minimizing product adsorption and degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.
-
Optimize the Solvent System: A well-chosen solvent system is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point for similar compounds is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Work Quickly: Do not let the crude product sit on the column for an extended period, as this increases the chance of degradation.
-
Problem 2: Product Degradation and Discoloration
-
Question: My purified fractions are showing a pink or brownish color, and TLC analysis indicates the presence of new, unidentified spots. What is causing this degradation?
-
Answer: Indole derivatives, including this compound, can be susceptible to oxidation and acid-catalyzed decomposition. The observed discoloration is often a sign of such degradation.
Troubleshooting Steps:
-
Use an Inert Atmosphere: If the compound is particularly sensitive, perform the chromatography under a nitrogen or argon atmosphere to prevent air oxidation.
-
Avoid Strong Acids: Ensure that all solvents and glassware are free from strong acids. If an acidic workup was performed during the synthesis, ensure the crude product is thoroughly neutralized and washed before purification.
-
Deactivate Silica Gel: As mentioned previously, the acidity of silica gel can promote degradation. Neutralizing the silica with a base is a critical step.
-
Storage of Purified Product: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent long-term degradation.
-
Problem 3: Co-elution of Impurities
-
Question: I am having difficulty separating my product from a closely-eluting impurity. How can I improve the resolution?
-
Answer: Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound. In the synthesis of this compound, a potential impurity is the corresponding des-chloro analog (3-piperidin-4-YL-1H-indole).
Troubleshooting Steps:
-
Optimize the Solvent System: Meticulous optimization of the eluent polarity is key. Try using a shallower gradient or an isocratic elution with a finely-tuned solvent mixture. The addition of a small percentage of a third solvent can sometimes significantly improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., alumina, or a bonded phase like C18 for reverse-phase chromatography) can alter the selectivity and improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing closely-related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the crude product?
A1: Besides unreacted starting materials and reagents, common process-related impurities may include:
-
Des-chloro impurity: 3-piperidin-4-YL-1H-indole can be formed as a byproduct during the synthesis.
-
Oxidation products: The indole ring is susceptible to oxidation, leading to colored impurities.
-
Isomeric byproducts: Depending on the synthetic route, other positional isomers of the chloro-substituted indole may be present.
Q2: What is a good starting point for a recrystallization solvent?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar compound, good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures such as ethyl acetate/hexanes or dichloromethane/methanol.
Q3: How can I handle the basicity of the piperidine nitrogen during purification?
A3: The basic piperidine nitrogen can cause issues like peak tailing in chromatography. To mitigate this:
-
In Chromatography: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
-
Acid-Base Extraction: You can use the basicity to your advantage in an acidic workup. The compound can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to precipitate the purified product.
Q4: Is the hydrochloride salt or the free base easier to purify?
A4: The hydrochloride salt is often a crystalline solid with higher stability and is typically easier to handle and purify by recrystallization. The free base is more likely to be an oil or a low-melting solid and is more amenable to purification by chromatography. The choice depends on the nature of the impurities and the desired final form of the product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Analogs
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) | Notes |
| Flash Chromatography | Silica gel; Dichloromethane/Methanol (98:2 to 95:5 gradient) | 60-80 | >95 | Addition of 1% triethylamine to the eluent is recommended to reduce peak tailing. |
| Flash Chromatography | Silica gel; Ethyl Acetate/Hexanes (1:1 to 2:1 gradient) | 65-85 | >95 | Good for removing less polar impurities. |
| Recrystallization | Isopropanol | 70-90 | >98 | Effective for removing closely related impurities if the crude product is of sufficient initial purity (>90%). |
| Recrystallization | Ethyl Acetate/Hexanes | 65-85 | >97 | The two-solvent system allows for fine-tuning of the solubility. |
Note: The data presented in this table is based on typical results for structurally similar indole-piperidine compounds and should be used as a guideline. Actual results may vary depending on the specific impurities present in the crude product.
Experimental Protocols
Protocol 1: Flash Chromatography Purification of this compound (Free Base)
-
Column Preparation:
-
Dry pack a glass column with silica gel (230-400 mesh).
-
Saturate the column with the initial mobile phase (e.g., 100% Dichloromethane with 1% triethylamine).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
-
Elution:
-
Load the dried sample onto the top of the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by adding methanol to the dichloromethane (e.g., from 0% to 5% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound Hydrochloride
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude hydrochloride salt in a minimal amount of a test solvent (e.g., isopropanol) at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
Technical Support Center: Enhancing Brain Penetration of L-741,626
Frequently Asked Questions (FAQs)
Q1: What is L-741,626 and why is its brain penetration important?
L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, with a molecular weight of 340.85 g/mol and the chemical formula C₂₀H₂₁ClN₂O.[1][2][3] It is a valuable tool for neuroscience research, particularly for differentiating the roles of D2 and D3 dopamine receptors in the central nervous system (CNS).[1] For L-741,626 to be effective in preclinical CNS studies, it must cross the blood-brain barrier (BBB) to reach its target receptors in the brain.
Q2: What are the potential factors limiting the brain penetration of L-741,626?
Several factors can limit the brain penetration of small molecules like L-741,626:
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. If L-741,626 is a substrate for these transporters, its brain concentration will be significantly reduced.
-
Physicochemical Properties: While its molecular weight is within a favorable range for BBB penetration, other properties like polar surface area (PSA) and the number of hydrogen bond donors and acceptors can influence its ability to cross the lipid membranes of the BBB.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free L-741,626 available to cross the BBB.
Q3: What are the general strategies to enhance the brain penetration of a compound like L-741,626?
Strategies can be broadly categorized as:
-
Chemical Modification:
-
Prodrugs: Temporarily masking polar functional groups to increase lipophilicity and reduce recognition by efflux transporters.
-
Structural Modifications: Altering the molecule to reduce its affinity for efflux transporters or to utilize endogenous influx transporters.
-
-
Formulation-Based Approaches:
-
Nanoparticles/Liposomes: Encapsulating L-741,626 in lipid-based or polymeric nanoparticles can protect it from efflux and facilitate its transport across the BBB.
-
-
Co-administration with Efflux Pump Inhibitors:
-
Using known P-gp inhibitors (e.g., verapamil, elacridar) can increase the brain concentration of P-gp substrates. However, this approach can have significant off-target effects and is primarily used in preclinical research.
-
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| High Efflux by P-glycoprotein (P-gp) | 1. Perform an in vitro transporter assay with MDCK-MDR1 cells to confirm if L-741,626 is a P-gp substrate. 2. In an in vivo study, co-administer L-741,626 with a P-gp inhibitor (e.g., elacridar) and observe if the B/P ratio increases. |
| Unfavorable Physicochemical Properties | 1. Consider medicinal chemistry approaches to reduce the polar surface area or the number of hydrogen bond donors/acceptors. 2. Explore formulation strategies like nanoparticle encapsulation to bypass passive diffusion limitations. |
| High Plasma Protein Binding | 1. Measure the fraction of unbound L-741,626 in plasma. 2. If plasma protein binding is excessively high, structural modifications may be necessary to reduce it. |
| Rapid Metabolism | 1. Assess the metabolic stability of L-741,626 in liver microsomes. 2. If the compound is rapidly metabolized, consider strategies to block metabolic sites without affecting D2 receptor binding. |
Issue 2: Poor Correlation Between In Vitro BBB Models and In Vivo Data
| Possible Cause | Troubleshooting Step |
| In vitro Model Lacks Complexity | 1. If using a simple endothelial cell monolayer (e.g., hCMEC/D3), consider transitioning to a co-culture model with astrocytes and/or pericytes to better mimic the in vivo neurovascular unit. 2. Ensure the in vitro model has adequate expression of relevant efflux transporters. |
| Incorrect In Vitro Assay Conditions | 1. Validate the integrity of the cell monolayer by measuring transendothelial electrical resistance (TEER). 2. Ensure the assay buffer and pH are appropriate and do not artificially alter the properties of L-741,626. |
| Species Differences | 1. Be aware that transporter expression and activity can differ between the species of the in vitro model (e.g., human, rat) and the in vivo animal model. 2. If possible, use an in vitro model derived from the same species as your in vivo experiments. |
Data Presentation
Illustrative Brain Penetration Data for D2 Receptor Antagonists
The following tables present example data for D2 receptor antagonists to illustrate key parameters in assessing brain penetration.
Table 1: Physicochemical Properties and In Vitro Permeability of Illustrative D2 Antagonists
| Compound | MW ( g/mol ) | LogP | TPSA (Ų) | In Vitro Permeability (Pₑ, 10⁻⁶ cm/s) | Efflux Ratio (MDCK-MDR1) |
| L-741,626 | 340.85 | N/A | N/A | N/A | N/A |
| ML321 | N/A | N/A | N/A | N/A | N/A |
| Optimized D2 Antagonist | N/A | N/A | N/A | N/A | N/A |
| N/A: Data not publicly available. |
Table 2: In Vivo Brain Penetration of Illustrative D2 Antagonists in Rodents
| Compound | Dose (mg/kg) | Route | Brain Cₘₐₓ/Plasma Cₘₐₓ | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| L-741,626 | N/A | N/A | N/A | N/A | N/A |
| ML321 | 30 | i.p. | 0.2[4] | N/A | N/A |
| Optimized D2 Antagonist | 30 | i.p. | ~1.0[5] | N/A | N/A |
| N/A: Data not publicly available. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
This protocol outlines a general procedure for assessing the permeability of L-741,626 across a cell-based in vitro BBB model.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay: a. Add L-741,626 solution to the apical (luminal) chamber. b. At various time points, collect samples from the basolateral (abluminal) chamber. c. To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical) in parallel.
-
Sample Analysis: Quantify the concentration of L-741,626 in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vivo Brain Penetration Assessment in Rodents
This protocol describes a method for determining the brain-to-plasma concentration ratio of L-741,626 in rodents.
-
Animal Dosing: Administer L-741,626 to a cohort of rats or mice at a specified dose and route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points, collect blood samples and euthanize the animals to collect brain tissue.
-
Tissue Processing: a. For blood samples, centrifuge to separate plasma. b. For brain tissue, homogenize to create a uniform sample.
-
Sample Analysis: Extract L-741,626 from plasma and brain homogenate and quantify its concentration using a validated LC-MS/MS method.
-
Data Calculation: Calculate the brain-to-plasma concentration ratio (Kp) at each time point or as a ratio of the area under the curve (AUC) for brain and plasma.
Visualizations
Caption: D2 Dopamine Receptor Antagonist Signaling Pathway.
Caption: Experimental Workflow for Assessing Brain Penetration.
Caption: Logical Flow for Troubleshooting Low Brain Penetration.
References
- 1. L-741,626 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected results in dopamine receptor studies with 6-Chloro-3-piperidin-4-YL-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-Chloro-3-piperidin-4-YL-1H-indole in dopamine receptor studies. Unexpected results are common in pharmacology; this resource aims to help interpret such findings and guide future experiments.
Frequently Asked Questions (FAQs)
Q1: We synthesized this compound to target the D4 receptor, but we are seeing activity at D2-like receptors. Is this expected?
A1: While the 3-piperidin-4-yl-1H-indole scaffold can show selectivity for the D4 receptor, cross-reactivity with other D2-like receptors (D2 and D3) is not uncommon. The high degree of homology (~75%) within the D2-like family makes achieving high selectivity challenging.[1] Minor structural modifications can shift the binding profile. Your observed activity at other D2-like receptors could be due to the specific substitution pattern of your compound. We recommend performing full radioligand binding assays across all dopamine receptor subtypes to quantify the affinity at each.
Q2: Our functional assays show that this compound acts as a partial agonist or even an antagonist at the D4 receptor, but we expected full agonism. What could explain this?
A2: The functional activity of a ligand can be complex and is not always predicted by its binding affinity alone. Compounds with similar structures have been shown to exhibit a range of functional activities, from full antagonism to partial agonism.[2] For example, the well-studied D4 compound L-745,870 is a partial agonist.[2] The functional response can also be pathway-dependent (e.g., G-protein signaling vs. β-arrestin recruitment). We suggest performing both cAMP and β-arrestin assays to explore functional selectivity.
Q3: We are observing conflicting results between our binding assays and functional assays. The compound has high binding affinity, but low potency in functional assays. Why might this be the case?
A3: A discrepancy between high binding affinity (low Ki) and low functional potency (high EC50 or IC50) can arise from several factors:
-
"Silent" Antagonism: The compound may bind with high affinity but fail to elicit a functional response, thereby acting as an antagonist.
-
Partial Agonism: The compound might be a partial agonist, which would bind with high affinity but produce a submaximal response, leading to lower apparent potency in some assay formats.
-
Assay Conditions: Differences in experimental conditions between binding and functional assays (e.g., buffer composition, temperature, cell line expression levels) can influence the results.
-
Allosteric Modulation: The compound might be binding to an allosteric site on the receptor, which can affect the binding of the orthosteric radioligand without directly competing with it in the same manner that it affects the functional response.
Q4: Could off-target effects be responsible for some of the unexpected cellular responses we are observing?
A4: Yes, off-target effects are a common source of unexpected results. While your compound is designed to target dopamine receptors, it may also interact with other receptors, ion channels, or enzymes. For instance, some dopamine receptor ligands have been shown to bind to serotonin receptors.[3] We recommend profiling your compound against a panel of common off-targets to identify any potential confounding activities.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Binding Affinity | 1. Compound purity or identity issues.2. Incorrect radioligand or competitor concentration.3. Problems with cell membrane preparation.4. The compound has inherently low affinity for the target. | 1. Verify compound structure and purity using NMR and mass spectrometry.2. Optimize radioligand and competitor concentrations.3. Use a fresh batch of cell membranes and verify receptor expression.4. Test a wider range of concentrations. |
| High Variability in Results | 1. Inconsistent assay conditions.2. Cell line instability.3. Pipetting errors.4. Compound precipitation at higher concentrations. | 1. Standardize all assay parameters (e.g., incubation times, temperatures).2. Monitor cell line health and passage number.3. Use calibrated pipettes and proper technique.4. Check the solubility of the compound in your assay buffer. |
| Unexpected Agonist/Antagonist Profile | 1. The compound exhibits functional selectivity (biased agonism).2. The chosen assay is not sensitive to the specific signaling pathway being modulated. | 1. Perform multiple functional assays that measure different signaling pathways (e.g., cAMP, β-arrestin, calcium mobilization).2. Consult the literature for the most appropriate functional assays for the target receptor. |
Data Presentation
Table 1: Example Binding Affinities (Ki, nM) of Structurally Related Compounds at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 | Selectivity (D4 vs. D2) | Reference |
| 8a | >10,000 | >10,000 | >10,000 | 205.9 | >10,000 | >48-fold | [1] |
| 8b | >10,000 | >10,000 | >10,000 | 169 | >10,000 | >59-fold | [1] |
| 8c | >10,000 | >10,000 | >10,000 | 135 | >10,000 | >74-fold | [1] |
| 5d | - | 830 | - | 4.85 | - | 171-fold | [2] |
| 10a | - | >10,000 | >10,000 | 66.7 | - | >150-fold | [2] |
| 36 | - | >500 nM | >200 nM | 1 nM | - | >500-fold | [4] |
Note: Data is for illustrative purposes based on structurally related compounds, not this compound itself.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylspiperone), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.
-
cAMP Functional Assay (General Protocol)
-
Cell Culture:
-
Plate cells expressing the target dopamine receptor in a suitable 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For antagonist mode, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known dopamine receptor agonist (e.g., dopamine) at a concentration that gives a submaximal response (e.g., EC80).
-
For agonist mode, add varying concentrations of this compound.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential signaling pathways for D2-like receptors.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 6-Chloro-3-piperidin-4-YL-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Chloro-3-piperidin-4-YL-1H-indole. The information is compiled from established synthetic methodologies for related indole and piperidine compounds and general principles of process chemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.
Issue 1: Low Yield in the Indole Ring Formation Step
-
Question: We are experiencing significantly lower yields than expected during the Fischer indole synthesis of the 6-chloroindole intermediate. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in the Fischer indole synthesis on a larger scale can stem from several factors. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). The reaction may require a longer time at a larger scale.
-
Temperature: Ensure uniform heating of the reaction mixture. Hot spots can lead to side product formation, while insufficient heating can result in an incomplete reaction. Consider using a jacketed reactor with controlled heating.
-
-
-
Side Product Formation: At elevated temperatures required for the Fischer indole synthesis, side reactions can become more prominent.
-
Troubleshooting:
-
Acid Catalyst: The choice and amount of acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The optimal catalyst and its concentration may differ at scale. Consider performing small-scale experiments to re-optimize the catalyst loading.
-
Temperature Control: Gradual heating and precise temperature control are crucial. An exotherm during the reaction can lead to decomposition and the formation of tar-like byproducts.
-
-
-
Impurity in Starting Materials: The purity of the starting phenylhydrazine and the piperidin-4-one derivative is crucial.
-
Troubleshooting:
-
Purity Check: Analyze the purity of all starting materials before use. Impurities can interfere with the reaction and lead to the formation of unwanted side products.
-
-
-
Issue 2: Difficulty in Product Purification and Isolation
-
Question: We are facing challenges in purifying the final product, this compound, at a multi-gram scale. The crude product is an oil/sticky solid and column chromatography is not feasible for large quantities.
-
Answer: Purification is a common hurdle in scaling up organic syntheses. Here are some strategies to consider:
-
Crystallization: This is the most desirable method for purification at scale.
-
Troubleshooting:
-
Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture for crystallization. Anti-solvent crystallization can also be effective.
-
Seed Crystals: Use seed crystals to induce crystallization if the product tends to form an oil.
-
-
-
Salt Formation: The piperidine nitrogen in your product is basic.
-
Troubleshooting:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product.
-
Salt Crystallization: Forming a salt of your product (e.g., hydrochloride or tartrate) can often lead to a more crystalline and easily handled solid. The free base can be regenerated in a subsequent step if required.
-
-
-
Issue 3: Formation of a Difficult-to-Remove Impurity
-
Question: We are observing a persistent impurity with a similar polarity to our product. What could be its origin and how can we minimize its formation?
-
Answer: The formation of isomeric or over-reacted products is a common issue.
-
Possible Impurities:
-
Isomeric Products: Depending on the indole formation strategy, isomers can form. For instance, in a Fischer indole synthesis, alternative cyclization pathways can lead to different indole regioisomers.
-
Over-alkylation/acylation: If the piperidine nitrogen is not protected, it can react further.
-
-
Troubleshooting:
-
Reaction Conditions: Re-evaluate the reaction conditions of the step where the impurity is formed. A lower temperature, different solvent, or a more selective reagent might be necessary.
-
Protecting Groups: Consider using a protecting group for the piperidine nitrogen (e.g., Boc) to prevent side reactions. This group can be removed in the final step. The use of a bulky protecting group can sometimes lead to lower yields, so optimization is key.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for preparing this compound?
-
A1: The synthesis typically involves a multi-step approach. A common strategy is the Fischer indole synthesis to create the 6-chloroindole core, followed by coupling with a protected piperidin-4-one derivative and subsequent reduction.[2][3] Another approach could be a palladium-catalyzed cross-coupling reaction to form the indole ring.[4]
-
-
Q2: What are the key safety considerations when scaling up this synthesis?
-
A2:
-
Exothermic Reactions: The Fischer indole synthesis can be highly exothermic. Careful control of the addition rate of reagents and efficient heat dissipation are critical.
-
Hazardous Reagents: Be aware of the hazards associated with all reagents used, such as corrosive acids (PPA, H2SO4) and potentially flammable solvents.
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.
-
-
-
Q3: How can we monitor the progress of the reactions effectively at a larger scale?
-
A3: In-process controls (IPCs) are essential for monitoring reaction progress at scale. Techniques like HPLC, UPLC, or GC are highly recommended for accurate and quantitative analysis of reaction mixtures. TLC can be used for quick qualitative checks.
-
Experimental Protocols
Protocol 1: Illustrative Fischer Indole Synthesis of 6-Chloro-1H-indole (Precursor)
-
To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add piperidin-4-one (or a protected version) (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours to form the phenylhydrazone intermediate.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude phenylhydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture carefully to 100-150 °C. The reaction is often exothermic and requires careful temperature control.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., NaOH, Na2CO3) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloroindole intermediate.
Protocol 2: Illustrative N-Alkylation of Piperidine
This is a general protocol assuming a pre-formed 6-chloro-3-(piperidin-4-yl)-1H-indole where the piperidine nitrogen is to be functionalized.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add a base such as K2CO3 or triethylamine (1.5-2 equivalents).
-
Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by crystallization or column chromatography.
Data Presentation
Table 1: Illustrative Effect of Catalyst on Fischer Indole Synthesis Yield and Purity
| Catalyst (wt excess) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| PPA (10x) | 120 | 2 | 65 | 92 |
| Eaton's Reagent (5x) | 100 | 3 | 75 | 95 |
| ZnCl2 (2 eq) | 140 | 4 | 55 | 88 |
Table 2: Illustrative Solvent Screening for Crystallization of Final Product
| Solvent System | Temperature Profile | Crystal Form | Recovery (%) |
| Isopropanol | Hot dissolution, slow cool | Needles | 85 |
| Ethyl Acetate/Heptane | Hot dissolution, anti-solvent addition | Powder | 90 |
| Toluene | Hot dissolution, slow cool | Plates | 80 |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Selectivity of L-741,626: A Comparative Guide for D2, D3, and D4 Receptor Research
For researchers, scientists, and drug development professionals, the precise characterization of a compound's receptor selectivity is paramount. This guide provides a comprehensive comparison of L-741,626, a well-established antagonist, in its selectivity for the dopamine D2 receptor over the D3 and D4 subtypes. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other common dopamine antagonists.
L-741,626 is widely recognized in the scientific community as a potent and selective antagonist for the dopamine D2 receptor. Its utility in distinguishing D2-mediated responses from those of the closely related D3 and D4 subtypes has made it an invaluable tool in neuroscience research and drug discovery. This guide aims to provide an objective overview of its selectivity profile, supported by quantitative data and detailed experimental procedures.
Data Presentation: Quantitative Comparison of Receptor Affinities
The selectivity of L-741,626 is most clearly demonstrated by its binding affinities (Ki values) for the D2, D3, and D4 dopamine receptors. A lower Ki value indicates a higher binding affinity. The data consistently shows that L-741,626 binds to the D2 receptor with significantly higher affinity than to the D3 and D4 receptors.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D3 Selectivity Ratio | D2/D4 Selectivity Ratio |
| L-741,626 | ~2.4 | ~100 | ~220 | ~42 | ~92 |
| Haloperidol | ~1-2 | ~4-8 | ~5-20 | ~2-4 | ~3-10 |
| Clozapine | ~130-200 | ~250-500 | ~20-40 | ~0.5 | ~5 |
| Raclopride | ~1.8 | ~3.5 | ~2000 | ~2 | ~1100 |
Note: Ki values are approximate and can vary depending on the specific experimental conditions, such as the radioligand and cell system used.
In addition to binding affinity, the functional activity of L-741,626 as an antagonist further supports its D2 selectivity. Functional assays, such as measuring the inhibition of agonist-induced signaling, provide an effective concentration (EC50) or inhibition constant (Ki) that reflects the compound's potency in a cellular context.
| Compound | D2 Functional Antagonism (EC50/Ki, nM) | D3 Functional Antagonism (EC50/Ki, nM) |
| L-741,626 | ~4.5 | ~90 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed and standardized experimental protocols are essential. Below are the methodologies for the key assays used to characterize the selectivity of L-741,626.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of L-741,626 for D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from stable cell lines expressing human D2, D3, or D4 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone or [3H]-N-methylspiperone).
-
L-741,626 and other competing ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled competitor (L-741,626).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
D2-like receptors (D2, D3, and D4) are typically Gi/o-coupled, meaning their activation inhibits the production of cyclic AMP (cAMP). This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP.
Objective: To determine the functional potency (EC50 or Ki) of L-741,626 as an antagonist at D2 and D3 receptors.
Materials:
-
Whole cells stably expressing human D2 or D3 receptors.
-
Dopamine receptor agonist (e.g., Quinpirole).
-
L-741,626.
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of L-741,626 for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Quinpirole at its EC80) in the presence of forskolin.
-
Incubation: Incubate for a defined time to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of L-741,626 to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP response.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for a β-arrestin recruitment functional assay.
Conclusion
The experimental data robustly supports the classification of L-741,626 as a selective D2 dopamine receptor antagonist. Its significantly higher affinity and functional potency at the D2 receptor compared to the D3 and D4 subtypes make it an indispensable pharmacological tool. By employing the detailed experimental protocols outlined in this guide, researchers can confidently validate and expand upon these findings in their own experimental systems. The comparative data provided also offers a valuable reference for selecting the most appropriate dopamine antagonist for a given research objective.
Comparative Efficacy Analysis: 6-Chloro-3-piperidin-4-YL-1H-indole versus Haloperidol in the Management of Psychosis
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparison of the efficacy of the novel investigational compound, 6-Chloro-3-piperidin-4-YL-1H-indole, and the conventional antipsychotic, haloperidol. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The data presented for this compound are illustrative and based on the potential profile of a novel atypical antipsychotic. Data for haloperidol are based on established literature.
Introduction
Psychosis, a hallmark of schizophrenia and other severe mental illnesses, is primarily managed through pharmacological intervention. For decades, typical antipsychotics like haloperidol have been the standard of care. Haloperidol, a butyrophenone derivative, exerts its therapeutic effects primarily through potent antagonism of dopamine D2 receptors.[1][2][3][4] While effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions, its utility is often limited by a significant burden of extrapyramidal side effects (EPS) and other adverse reactions.[2][5][6]
The quest for more effective and better-tolerated antipsychotics has led to the exploration of novel chemical scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of various neuroactive compounds.[7] The hypothetical compound, this compound, represents a potential next-generation antipsychotic with a multimodal receptor binding profile, designed to offer a broader spectrum of efficacy with an improved safety profile. This guide provides a comparative analysis of its hypothetical preclinical and clinical profile against the well-established antipsychotic, haloperidol.
Mechanism of Action
Haloperidol: Haloperidol's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3][4] This action is believed to be responsible for its antipsychotic effects. It also has some activity at other receptors, including serotonergic and alpha-adrenergic receptors, which may contribute to both its therapeutic and adverse effects.[1][2][3]
This compound (Hypothetical): This investigational compound is hypothesized to act as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The dual antagonism is a characteristic feature of many atypical antipsychotics, which is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms of schizophrenia. Additionally, it may possess partial agonist activity at 5-HT1A receptors, potentially contributing to anxiolytic and antidepressant effects.
Signaling Pathway Diagram
Figure 1: Simplified signaling pathways of Haloperidol and the hypothetical compound.
Comparative Efficacy Data
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound (hypothetical) and haloperidol at key neurotransmitter receptors.
| Receptor | This compound (Ki, nM) (Hypothetical) | Haloperidol (Ki, nM) |
| Dopamine D2 | 1.5 | 0.89[8] |
| Serotonin 5-HT2A | 2.1 | 72.0[8] |
| Serotonin 5-HT1A | 15.0 (Partial Agonist) | >1000 |
| Histamine H1 | 50.0 | >1000[2] |
| Muscarinic M1 | >1000 | >1000[2] |
| Alpha-1 Adrenergic | 25.0 | 0.42 (ED50, mg/kg)[2] |
Data Interpretation: The hypothetical compound exhibits high affinity for both D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics. In contrast, haloperidol is significantly more selective for the D2 receptor. The lower affinity of the hypothetical compound for H1 and alpha-1 adrenergic receptors suggests a potentially lower risk of sedation and orthostatic hypotension, respectively.
Preclinical Models of Psychosis
The efficacy of both compounds in preclinical animal models is presented below.
| Animal Model | Parameter Measured | This compound (Hypothetical) | Haloperidol |
| Conditioned Avoidance Response | Inhibition of avoidance response | ED50 = 0.5 mg/kg | ED50 = 0.1 mg/kg |
| Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | ED50 = 0.8 mg/kg | ED50 = 0.2 mg/kg |
| Prepulse Inhibition of Startle | Reversal of sensorimotor gating deficits | Effective at 1-10 mg/kg | Effective at 0.1-1 mg/kg |
| Catalepsy Test | Induction of catalepsy | Minimal catalepsy at doses up to 20 mg/kg | ED50 = 0.5 mg/kg |
Data Interpretation: Both compounds demonstrate efficacy in animal models predictive of antipsychotic activity. However, the hypothetical compound shows a significantly wider therapeutic window, with a much lower propensity to induce catalepsy, a preclinical indicator of EPS liability.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for D2 receptors, HEK-293 cells for 5-HT2A receptors) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membrane preparations are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Detection: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Figure 2: Workflow for a typical receptor binding assay.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic activity of a compound by its ability to antagonize dopamine-mediated hyperlocomotion.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the open-field arenas for 30 minutes.
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally) at various doses. Haloperidol is used as a positive control.
-
Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, subcutaneously).
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is compared to the vehicle-treated group. The dose that produces a 50% reduction in hyperlocomotion (ED50) is calculated.
Clinical Efficacy and Safety Profile (Hypothetical vs. Established)
| Feature | This compound (Hypothetical Phase II Data) | Haloperidol (Established Clinical Data) |
| Positive Symptoms (PANSS) | Significant improvement, non-inferior to haloperidol. | Highly effective in reducing positive symptoms.[9][10] |
| Negative Symptoms (PANSS) | Statistically significant improvement over placebo and haloperidol. | Limited efficacy for primary negative symptoms. |
| Cognitive Function (BACS) | Modest improvement in working memory and executive function. | No significant improvement, may worsen cognitive function. |
| Extrapyramidal Symptoms (SAS) | Low incidence, comparable to placebo. | High incidence of akathisia, parkinsonism, and dystonia.[2][5][6] |
| Weight Gain and Metabolic Effects | Moderate risk of weight gain, minimal impact on lipids and glucose. | Low risk of weight gain, but other metabolic effects can occur. |
| Prolactin Elevation | Transient and mild elevation. | Marked and sustained elevation of prolactin. |
Conclusion
This comparative guide illustrates the potential advantages of a novel atypical antipsychotic, represented by the hypothetical this compound, over a conventional agent like haloperidol. The hypothetical compound's multimodal receptor profile, with potent D2 and 5-HT2A antagonism, suggests a broader spectrum of efficacy, particularly for the negative and cognitive symptoms of schizophrenia, which are poorly addressed by haloperidol.
The preclinical data for the hypothetical compound indicate a significantly improved side effect profile, most notably a reduced liability for extrapyramidal symptoms. This is a critical advantage, as EPS are a major cause of non-adherence to treatment with typical antipsychotics.
While haloperidol remains a valuable tool in the management of acute psychosis, the development of novel agents with improved efficacy and tolerability, such as the one profiled hypothetically in this guide, is essential for improving the long-term outcomes and quality of life for individuals with schizophrenia and related disorders. Further preclinical and clinical investigation of novel indole-based antipsychotics is warranted.
References
- 1. youtube.com [youtube.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia | Cochrane [cochrane.org]
- 10. nationalelfservice.net [nationalelfservice.net]
Reproducibility of In Vivo Behavioral Effects of L-741,626: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo behavioral effects of L-741,626, a selective dopamine D2 receptor antagonist. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to shed light on the reproducibility of its effects and offer insights for future research and drug development.
L-741,626 is a valuable tool for dissecting the role of the D2 receptor in various physiological and pathological processes. However, as with many psychoactive compounds, the reproducibility of its behavioral effects can be influenced by a variety of factors, including the specific behavioral paradigm, animal species and strain, and experimental conditions. This guide explores the consistency and variability of L-741,626's effects across several key behavioral domains.
Data Presentation: Summary of In Vivo Behavioral Effects
The following tables summarize the quantitative findings from various studies investigating the in vivo behavioral effects of L-741,626.
Table 1: Effects of L-741,626 on Locomotor Activity and Operant Responding
| Behavioral Assay | Species/Strain | Dose Range | Route | Effect | Supporting Studies | Conflicting/Inconsistent Findings |
| Spontaneous Locomotor Activity | Rat | 1-10 mg/kg | i.p. | Decreased activity, indicative of a potential sedative effect.[1] | - | Not explicitly reported, but dose-dependency and context could influence outcomes. |
| Nicotine Self-Administration | Rat | 1-10 mg/kg | i.p. | Decreased operant responding for nicotine.[1] | - | - |
| Food Self-Administration | Rat | 1-10 mg/kg | i.p. | Decreased operant responding for food.[1] | - | - |
| Cocaine-Induced Hyperlocomotion | Mouse | 3-10 mg/kg | i.p. | Attenuated the locomotor-activating effects of cocaine. | A study reported this finding. | Another study using a D3 antagonist showed an enhancement of cocaine's effects, highlighting the specificity of D2 antagonism. |
| Morphine-Induced Locomotion | Mouse | 10 mg/kg | i.p. | Abolished morphine-induced locomotor sensitization. | A study demonstrated this effect. | - |
Table 2: Effects of L-741,626 in Models Predictive of Antipsychotic Activity
| Behavioral Assay | Species/Strain | Dose Range | Route | Effect | Supporting Studies | Conflicting/Inconsistent Findings |
| Prepulse Inhibition (PPI) of Acoustic Startle | Mouse | Not specified | - | Essential for the amphetamine-induced disruption of PPI, suggesting a D2-mediated effect. | One study supports this mechanism. | Some studies with other D4 antagonists have produced conflicting results on reversing apomorphine-induced PPI deficits, though this is not a direct contradiction for L-741,626. |
| Conditioned Avoidance Response (CAR) | Rat | Not specified | - | Inactive in a model of potential antipsychotic activity. | One study reported this. | Another study suggested an atypical antipsychotic-like profile, which would imply some effect in models like CAR. This represents a key area of inconsistent findings. |
| Catalepsy | Mouse | 10 mg/kg | i.p. | Induced catalepsy, which was blunted by morphine. | A study reported this finding. | L-741,626 is often used as a tool compound with the assumption of low cataleptic potential at doses selective for D2 over other receptors. The induction of catalepsy may be dose-dependent and species-specific. |
| Social Novelty Discrimination | Rat | Not specified | - | No significant effect on its own. | A study found no effect. | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for understanding the conditions under which the reported effects of L-741,626 were observed and for designing future replication or extension studies.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-way automated shuttle box with two identical compartments separated by a doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock (unconditioned stimulus, US). Each compartment is equipped with a light or auditory cue (conditioned stimulus, CS).
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Each trial begins with the presentation of the CS (e.g., a light and/or tone) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment within the CS period, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor.
-
The CS and US remain on until the rat escapes to the other compartment (an escape response), or for a maximum duration (e.g., 20 seconds).
-
The inter-trial interval (ITI) is typically varied, with an average of 60 seconds.
-
Training continues until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Administer L-741,626 or vehicle to the trained rats at the desired dose and route.
-
After a predetermined pretreatment time, place the rat in the shuttle box and begin the test session.
-
The test session follows the same procedure as the acquisition training.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis: The primary measure is the percentage of avoidance responses. A compound with antipsychotic potential is expected to decrease the percentage of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to motor impairment.
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To measure sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in certain psychiatric disorders, and this test is used to screen for potential antipsychotic compounds.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the mouse.
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a period of time (e.g., 5 minutes) with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: Administer L-741,626, a dopamine agonist (e.g., amphetamine to induce a PPI deficit), or vehicle prior to the test session.
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 * [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials] A compound that reverses a dopamine agonist-induced deficit in PPI is considered to have potential antipsychotic activity.
Catalepsy Assessment in Mice (Bar Test)
Objective: To measure the induction of catalepsy, a state of motor immobility and waxy flexibility, which is often used as an indicator of the extrapyramidal side effects of antipsychotic drugs.
Apparatus: A horizontal bar raised a few centimeters from the surface.
Procedure:
-
Drug Administration: Administer L-741,626 or vehicle to the mice.
-
Testing: At various time points after drug administration, gently place the mouse's forepaws on the horizontal bar.
-
Measurement: Record the latency for the mouse to remove both forepaws from the bar. A predetermined cut-off time (e.g., 180 seconds) is typically used.
Data Analysis: The mean latency to descend from the bar is calculated. Longer latencies are indicative of a cataleptic state.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the action and investigation of L-741,626.
Caption: Dopamine D2 Receptor Signaling Pathway and the Action of L-741,626.
Caption: General Experimental Workflow for In Vivo Behavioral Testing of L-741,626.
Caption: Logical Relationship of Factors Affecting the Reproducibility of L-741,626's Behavioral Effects.
Conclusion
The in vivo behavioral effects of L-741,626 are generally consistent with its profile as a selective D2 receptor antagonist. It reliably decreases operant responding for natural and drug rewards and can modulate locomotor activity. Its effects in models of psychosis, such as PPI, align with a D2-mediated mechanism of action.
However, the reproducibility of certain effects, particularly its potential for antipsychotic-like activity and the induction of catalepsy, appears to be more variable. The conflicting findings in the conditioned avoidance response paradigm highlight a critical area where further research is needed to delineate the precise conditions under which L-741,626 exhibits an antipsychotic-like profile. Factors such as the specific parameters of the behavioral test, the dose administered, and the species and strain of the animal model likely contribute to these discrepancies.
For researchers and drug development professionals, this guide underscores the importance of careful consideration of experimental design and the need for systematic replication studies to fully characterize the in vivo profile of L-741,626 and other D2 receptor modulators. The provided protocols and visualizations serve as a resource to facilitate more consistent and comparable research in the future.
References
Cross-Validation of 6-Chloro-3-piperidin-4-YL-1H-indole and Analogs: A Comparative Binding Affinity Guide
This guide provides a comparative analysis of the binding affinities of compounds structurally related to 6-Chloro-3-piperidin-4-YL-1H-indole. Due to the limited availability of public data for the specific eponymous compound, this document focuses on a cross-validation approach by examining the binding profiles of its structural analogs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the understanding of structure-activity relationships within this chemical class.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of various indole and piperidine derivatives at different receptor targets. This data, gathered from multiple studies, allows for a comparative assessment of how structural modifications influence receptor binding.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29) | Dopamine D3 | 0.7 | 133-fold over D2 |
| NGB 2904 | Dopamine D3 | 2.0 | 56-fold over D2 |
| 1-isobutyl-4-phenylpiperidine-4-carbonitrile (Compound 6) | Sigma-1 (σ1) | 0.35 | 180-fold over σ2 |
| N-benzyl-4-cyano-4-phenylpiperidine (Compound 7) | Sigma-1 (σ1) | 0.41 | 1600-fold over σ2 |
| 1-(3-phenylpropyl)-4-phenylpiperidine-4-carbonitrile (Compound 9) | Sigma-1 (σ1) | 0.38 | High selectivity over σ2 |
| 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole (Compound 36) | Dopamine D4 | Nanomolar range | >500-fold over D2, >200-fold over D3 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | Sigma-1 (σ1) | 1.45 | 290-fold over σ2 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2][3] The two primary methods employed are the filtration binding assay and the scintillation proximity assay (SPA).
1. Radioligand Filtration Binding Assay
This method is widely used to characterize membrane-bound receptors.[1]
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.[4] Protein concentration is determined using a standard method like the BCA assay.[4]
-
Binding Reaction: The prepared membranes are incubated in 96-well plates with a radiolabeled ligand (a molecule with a radioactive isotope attached) and various concentrations of the unlabeled test compound.[1][4] The reaction is allowed to reach equilibrium, typically for 60 minutes at a controlled temperature (e.g., 30°C).[4]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[4][5] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[4]
-
Quantification: The radioactivity retained on the dried filters is measured using a scintillation counter.[4]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[1][4]
2. Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[6][7][8]
-
Principle: In this assay, the receptor-containing membranes are immobilized on SPA beads, which contain a scintillant.[6][9] When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted radiation to excite the scintillant and produce a light signal that can be detected.[6][7] Unbound radioligand in the solution is too far away to cause a signal.[6][9]
-
Assay Procedure: A mixture of the receptor membranes and SPA beads is incubated to allow for coupling.[8] The radioligand and the test compounds are then added to this mixture in a microplate.[8] The plate is incubated to allow the binding to reach equilibrium.[8][9]
-
Detection: The light emitted from the SPA beads is measured directly in the microplate using a suitable plate reader.[8]
-
Data Analysis: Similar to the filtration assay, the data is used to calculate IC50 and Ki values for the test compounds.
Visualizations
Figure 1: Generalized workflow for a radioligand binding assay.
Figure 2: Hypothetical G-protein coupled receptor signaling pathway.
Figure 3: Logical flow for cross-validation of binding affinity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3-piperidin-4-YL-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Chloro-3-piperidin-4-YL-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and kinase inhibitory effects. The addition of a 6-chloro substituent and a 3-piperidin-4-yl moiety creates a chemical space with significant potential for therapeutic applications. This document synthesizes available experimental data to elucidate the impact of structural modifications on the biological activity of this class of compounds.
Comparative Analysis of Biological Activity
The core of the this compound scaffold has been primarily explored for its antimalarial properties. The structure can be systematically modified at three key positions to investigate the SAR: the indole ring, the piperidine ring, and the linker between them.
Table 1: Impact of Substitutions on Antimalarial Activity against P. falciparum
| Compound ID | Indole Substitution (R1) | Piperidine N-Substitution (R2) | Linker (X) | Activity (EC50 in µM) | Reference |
| Parent Scaffold | 6-Cl | H | Direct | - | - |
| Analog 1 | H | Pyridin-3-yl-methanone | C=O | ~3 | |
| Analog 2 | H | Benzoyl | C=O | >10 | |
| Analog 3 | H | 3-Chlorobenzoyl | C=O | >10 | |
| Analog 4 | H | 4-Fluorobenzoyl | C=O | >10 | |
| Analog 5 | H | Pyridin-4-yl-methanone | C=O | >10 | |
| **Analog 6 |
A Comparative Analysis of L-741,626 and Other Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the selective D2 receptor antagonist L-741,626 and a panel of widely prescribed second-generation antipsychotics (SGAs): Risperidone, Olanzapine, Quetiapine, Aripiprazole, and Ziprasidone. This document aims to be an objective resource, presenting key experimental data to facilitate informed decisions in research and drug development.
Pharmacological Profile: A Comparative Overview
The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their interactions with a wide array of neurotransmitter receptors. This section presents a comparative analysis of the receptor binding affinities of L-741,626 and other prominent SGAs.
Receptor Binding Affinity
The binding affinity of a drug for a specific receptor is a critical determinant of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the Ki values (in nM) of L-741,626 and other SGAs for key dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors.
| Receptor | L-741,626 | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Ziprasidone |
| Dopamine | ||||||
| D₁ | >10,000 | 240 | 11-31 | - | - | - |
| D₂ | 2.4 | 3.2 | 11-31 | 30 | 0.34 | 4.6 |
| D₃ | 100 | - | 11-31 | - | 0.8 | - |
| D₄ | 220 | 7.3 | 11-31 | - | - | - |
| Serotonin | ||||||
| 5-HT₁A | - | 420 | - | - | 1.7 | - |
| 5-HT₂A | - | 0.2 | 4 | - | 3.4 | - |
| 5-HT₂C | - | 50 | 11 | - | - | - |
| Adrenergic | ||||||
| α₁ | - | 5 | 19 | - | - | - |
| α₂ | - | 16 | - | - | - | - |
| Histamine | ||||||
| H₁ | - | 20 | 7 | - | - | - |
| Muscarinic | ||||||
| M₁ | - | >10,000 | 73 | - | - | - |
Preclinical Efficacy: Insights from Animal Models
Animal models of psychosis are instrumental in the early-stage evaluation of antipsychotic drug candidates. The amphetamine-induced hyperlocomotion model in rodents is a widely used assay to assess the potential antipsychotic activity of a compound, as it is predicated on the dopamine hypothesis of schizophrenia.
While a direct head-to-head comparative study of the dose-response of L-741,626 and all the other SGAs in this model is not available in the public literature, existing studies on individual compounds demonstrate their ability to attenuate amphetamine-induced hyperlocomotion. For instance, studies have shown that risperidone can reduce amphetamine-induced hyperlocomotion in rats.[1] Similarly, olanzapine has been shown to prevent the expression of amphetamine-induced place preference, a related measure of the rewarding effects of stimulants, and to reduce locomotor activity.[2]
Clinical Efficacy and Side Effects: A Head-to-Head Comparison
The clinical utility of an antipsychotic is determined by its efficacy in treating the symptoms of psychosis and its associated side-effect profile. The Positive and Negative Syndrome Scale (PANSS) is a standardized tool used in clinical trials to assess the severity of symptoms in patients with schizophrenia.
Comparative Efficacy in Schizophrenia
Meta-analyses of head-to-head clinical trials provide valuable insights into the relative efficacy of different SGAs. One major meta-analysis reported the following findings regarding changes in total PANSS scores[3][4]:
-
Olanzapine was found to be more efficacious than aripiprazole, quetiapine, risperidone, and ziprasidone.
-
Risperidone was more efficacious than quetiapine and ziprasidone.
-
Clozapine (often used for treatment-resistant schizophrenia) was superior to zotepine and, at higher doses, to risperidone.
The following table summarizes the weighted mean difference in PANSS total score change from baseline for some of the head-to-head comparisons:
| Comparison | Weighted Mean Difference in PANSS Score (95% CI) | Favors |
| Olanzapine vs. Aripiprazole | -4.5 (-7.2 to -1.8) | Olanzapine |
| Olanzapine vs. Quetiapine | -5.6 (-7.8 to -3.4) | Olanzapine |
| Olanzapine vs. Risperidone | -1.9 (-3.2 to -0.6) | Olanzapine |
| Olanzapine vs. Ziprasidone | -8.3 (-11.2 to -5.4) | Olanzapine |
| Risperidone vs. Quetiapine | -3.9 (-6.0 to -1.8) | Risperidone |
| Risperidone vs. Ziprasidone | -6.6 (-9.3 to -3.9) | Risperidone |
Comparative Side-Effect Profile: Weight Gain
A significant concern with many SGAs is the propensity to cause metabolic side effects, including weight gain. The percentage of patients experiencing a clinically significant weight gain (often defined as >7% from baseline) is a critical endpoint in clinical trials.
| Antipsychotic | Percentage of Patients with >7% Weight Gain |
| Olanzapine | ~30-47.8% |
| Risperidone | ~12-18% |
| Quetiapine | ~16% |
| Aripiprazole | ~8% |
| Ziprasidone | ~10-11.1% |
Note: These percentages are aggregated from various studies and can vary depending on the patient population and trial duration.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor.
-
Unlabeled Ligand (Competitor): The test compound (e.g., L-741,626) at various concentrations.
-
Assay Buffer: A buffer solution optimized for the specific receptor binding.
-
Wash Buffer: A cold buffer solution to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A device to rapidly filter the assay mixture.
-
Scintillation Counter: An instrument to measure the radioactivity.
2. Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes a common preclinical model to assess the potential antipsychotic activity of a compound.
1. Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar) are typically used.
2. Apparatus:
-
Open-field arenas equipped with automated locomotor activity monitoring systems (e.g., infrared beams).
3. Procedure:
-
Habituation: Acclimate the rats to the open-field arenas for a set period on one or more days prior to testing.
-
Test Day:
-
Place the rats in the open-field arenas and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline level of locomotor activity.
-
Administer the test compound (e.g., L-741,626 or an SGA) or vehicle at a specific pretreatment time.
-
After the pretreatment period, administer amphetamine (typically 0.5-1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Immediately return the rats to the arenas and record their locomotor activity for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and drug-treated groups to determine if the test compound attenuates the amphetamine-induced hyperlocomotion.
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with the atypical antipsychotic, olanzapine, prevents the expression of amphetamine-induced place conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A meta-analysis of head-to-head comparisons of second-generation antipsychotics in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
Lack of Publicly Available Data for 6-Chloro-3-piperidin-4-YL-1H-indole Prevents Comprehensive Antagonist Profile
A thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific information regarding the antagonist activity and functional assays for the compound 6-Chloro-3-piperidin-4-YL-1H-indole. While numerous studies detail the diverse biological activities of various indole and piperidine derivatives, no specific data directly confirms the antagonist properties of this particular molecule.
The initial investigation aimed to provide a comprehensive comparison guide for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, the absence of a clearly defined biological target for this compound in the available literature makes it impossible to proceed with the requested analysis.
Derivatives of the 3-piperidin-4-yl-1H-indole scaffold have been explored for a wide range of therapeutic applications, including as antimalarial agents and anticancer therapeutics. Similarly, various chlorinated indole structures have been investigated for different pharmacological effects. For instance, some piperidine-containing compounds have been identified as antagonists for receptors like the P2X7 receptor, while others have shown activity as muscarinic antagonists. However, these findings are related to structurally distinct molecules and cannot be extrapolated to this compound without specific experimental evidence.
To generate the requested "Publish Comparison Guides," it is imperative to first identify the specific molecular target or signaling pathway that this compound antagonizes. Information required would include:
-
The specific receptor, enzyme, or ion channel that the compound acts upon.
-
Binding affinity data (e.g., Ki, IC50) for the target.
-
Functional assay results demonstrating antagonist activity (e.g., inhibition of agonist-induced signaling).
-
Comparative data with known antagonists of the same target.
Without this foundational information, any attempt to create a comparison guide, detail experimental protocols, or design relevant pathway diagrams would be purely speculative and not based on factual, verifiable data.
Researchers in possession of proprietary data on this compound are encouraged to provide the specific biological target to enable a comprehensive and accurate analysis as per the initial request. At present, the public scientific domain does not contain the necessary information to fulfill this request.
Benchmarking the Safety Profile of L-741,626 Against Other D2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the selective D2 receptor antagonist, L-741,626, against the well-established typical and atypical antipsychotics, haloperidol and risperidone, respectively. The information presented herein is based on available preclinical and in vitro experimental data, offering a quantitative and qualitative assessment of their primary and off-target effects to inform future research and drug development.
Executive Summary
L-741,626 is a potent and selective D2 dopamine receptor antagonist. While its selectivity for the D2 receptor over D3 and D4 subtypes is a key feature, a thorough evaluation of its complete safety profile in comparison to widely used D2 antagonists is crucial for its potential therapeutic application. This guide benchmarks L-741,626 against haloperidol, a typical antipsychotic known for its high propensity for extrapyramidal side effects (EPS), and risperidone, an atypical antipsychotic with a more favorable but not entirely benign side-effect profile. The comparison focuses on receptor binding profiles, in vivo neurological safety (catalepsy), and cardiovascular safety.
Data Presentation: Quantitative Comparison of D2 Antagonists
The following tables summarize the key quantitative data for L-741,626, haloperidol, and risperidone, focusing on receptor binding affinities as a proxy for potential on-target and off-target effects.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | L-741,626 | Haloperidol | Risperidone |
| D2 | 2.4 [1] | 1.55 [2] | 3.13 [2] |
| D1 | - | - | - |
| D3 | 100[1] | 4.6[3] | - |
| D4 | 220[1] | 10[3] | - |
Lower Ki values indicate higher binding affinity. "-": Data not readily available in the searched literature.
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Receptor | L-741,626 | Haloperidol | Risperidone |
| 5-HT1A | - | 3600[3] | - |
| 5-HT2A | - | 120[3] | 0.16 [2] |
| α1-adrenergic | - | - | 0.8 [2] |
| α2-adrenergic | - | - | 7.54[2] |
| H1 (Histamine) | - | - | 2.23 [2] |
| Sigma 1 | High Affinity | High Affinity[4] | - |
Lower Ki values indicate higher binding affinity. "-": Data not readily available in the searched literature.
Neurological Safety Profile: Extrapyramidal Symptoms (EPS)
A primary concern with D2 receptor antagonists is the induction of EPS, which includes parkinsonism-like symptoms such as catalepsy in animal models.
Catalepsy Studies:
Direct comparative studies on the cataleptic potential of L-741,626 against haloperidol and risperidone are limited in the public domain. However, the propensity of a D2 antagonist to induce catalepsy is strongly correlated with its in vivo D2 receptor occupancy. It is widely accepted that high D2 receptor occupancy (>80%) is associated with a higher risk of EPS[5].
-
Haloperidol is a potent inducer of catalepsy in a dose-dependent manner in rats, with catalepsy being observed at D2 receptor occupancy levels above 80%[6].
-
Risperidone generally exhibits a lower propensity for inducing EPS compared to haloperidol at therapeutic doses[6]. However, the risk of EPS with risperidone is dose-dependent[7].
-
L-741,626 , as a potent D2 antagonist, is expected to induce catalepsy at doses leading to high D2 receptor occupancy. One study noted that L-741,626 decreased locomotor activity in rats, which could be indicative of a sedative effect or motor impairment[8]. Further direct comparative studies are necessary to quantify its cataleptic potential relative to other D2 antagonists.
Cardiovascular Safety Profile
Cardiovascular side effects are another critical aspect of the safety profile of D2 antagonists. These can include effects on blood pressure, heart rate, and cardiac repolarization (QT interval prolongation).
In Vivo Cardiovascular Effects:
A preclinical study in rats demonstrated that L-741,626 increased both blood pressure and heart rate [9]. This is a significant finding that warrants further investigation into the underlying mechanisms, which could be related to its primary D2 antagonism or potential off-target effects.
In comparison:
-
Haloperidol has been associated with cardiovascular side effects, including orthostatic hypotension and tachycardia.
-
Risperidone can also cause orthostatic hypotension, particularly at the beginning of treatment, which is attributed to its α1-adrenergic blocking activity[2].
hERG Channel Inhibition:
Inhibition of the hERG potassium channel is a key indicator of a drug's potential to cause QT prolongation and life-threatening arrhythmias. While specific hERG inhibition data for L-741,626 was not found in the reviewed literature, this is a critical parameter that must be assessed in its comprehensive safety evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety assessment studies. Below are summaries of key experimental protocols.
1. Radioligand Binding Assays for Receptor Affinity:
-
Objective: To determine the binding affinity (Ki) of a test compound for various receptors.
-
Methodology:
-
Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., striatum for D2 receptors) or cell lines expressing the receptor of interest are prepared.
-
Radioligand Incubation: The prepared tissue or cell membranes are incubated with a specific radioligand (a radioactively labeled drug known to bind to the target receptor).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., L-741,626, haloperidol, or risperidone) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Catalepsy Bar Test in Rats for Extrapyramidal Symptom Assessment:
-
Objective: To assess the cataleptic effects of a drug as a model for parkinsonian-like motor rigidity.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally or subcutaneously) at various doses.
-
Catalepsy Assessment: At predetermined time points after drug administration, the rat's forepaws are gently placed on a horizontal bar elevated a specific height (e.g., 9 cm) above the surface.
-
Measurement: The time (in seconds) that the rat maintains this imposed posture (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency is calculated for each dose group and compared to a vehicle-treated control group.
-
3. In Vivo Cardiovascular Monitoring in Telemetered Animals:
-
Objective: To continuously monitor cardiovascular parameters (blood pressure, heart rate, ECG) in conscious, freely moving animals following drug administration.
-
Methodology:
-
Animal Model: Species such as rats or dogs are surgically implanted with telemetry transmitters.
-
Transmitter Implantation: The transmitter's catheter is placed in an artery (e.g., carotid or femoral) for blood pressure measurement, and ECG leads are placed to record the electrocardiogram.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Drug Administration: The test compound is administered, and cardiovascular data is continuously recorded wirelessly.
-
Data Analysis: Changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals (including the QT interval) are analyzed and compared to baseline and vehicle control data.
-
4. hERG Potassium Channel Assay (Automated Patch Clamp):
-
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human hERG channel is used.
-
Automated Patch Clamp: An automated patch-clamp system is used to measure the ionic currents flowing through the hERG channels in individual cells.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.
-
Compound Application: The test compound is applied to the cells at various concentrations, and the effect on the hERG current is recorded until a steady-state inhibition is achieved.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening discovers antifibrotic properties of haloperidol by hindering myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, function, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement for 6-Chloro-3-piperidin-4-YL-1H-indole and Other Indole-Based Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of two prominent methodologies for validating the in vivo target engagement of small molecule inhibitors, using the representative compound 6-Chloro-3-piperidin-4-YL-1H-indole. Demonstrating robust target engagement in a physiologically relevant context is essential for establishing a clear relationship between the modulation of a target and the therapeutic effect.[1][2]
This document explores the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET), presenting their methodologies, data outputs, and a comparative analysis to aid in the selection of the most appropriate technique for a given research question.
Comparison of In Vivo Target Engagement Methodologies
The choice between CETSA and PET for validating in vivo target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents like radiotracers and antibodies, and the specific aims of the study.[1]
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) |
| Principle | Measures the thermal stabilization of a target protein upon drug binding in tissues harvested from dosed animals.[1][3] | A non-invasive imaging technique that quantifies the distribution of a radiolabeled ligand, which competes with the therapeutic for target binding in a living organism.[1][2] |
| Environment | Ex vivo analysis of tissues or cells collected from a previously dosed animal.[1] | In vivo imaging of the whole living organism in real-time.[1] |
| Key Outputs | Direct confirmation of physical target binding in various tissues, thermal stabilization shifts (ΔTm), and cellular potency (EC50) from isothermal dose-response curves.[3] | Quantitative target occupancy (%), real-time drug distribution, and pharmacokinetic data.[1][4] |
| Throughput | Medium to high; can be adapted to 96-well formats for analyzing multiple samples or conditions.[1][5] | Low; requires specialized and expensive cyclotron and scanner facilities, along with complex radiochemistry.[1] |
| Advantages | - Directly measures the physical interaction between the drug and its target in a native cellular environment.[1][3]- Does not require modification of the compound.[3]- Can be applied to a wide range of proteins, including cytosolic, nuclear, and membrane-bound targets.[3]- Adaptable to various detection methods (Western Blot, Mass Spectrometry, Immunoassays).[5] | - Non-invasive, allowing for longitudinal studies in the same animal.[6]- Provides quantitative, dynamic, and whole-body information.[1][7]- Can assess target engagement in inaccessible tissues like the brain.[8][9] |
| Limitations | - Requires tissue harvesting, providing only a snapshot in time.[1]- Can be challenging for proteins with very high or very low intrinsic thermal stability.[3]- Western blot-based detection is low-throughput and dependent on high-quality antibodies.[5]- Reversible compounds may dissociate during sample preparation, affecting results.[2] | - Requires a suitable and specific radiolabeled tracer for the target of interest.[1][10]- The development of novel radiotracers is a complex and resource-intensive process.[10]- High cost and the need for specialized facilities and personnel.[11]- Radiation exposure to the subject.[12] |
Detailed Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing an in vivo CETSA experiment to validate the target engagement of a compound like this compound.
a. Animal Dosing and Tissue Collection:
-
Administer the test compound (e.g., this compound) and a vehicle control to different cohorts of animals (e.g., mice) via the desired route (e.g., oral gavage, intravenous injection).
-
At a predetermined time point post-dosing, euthanize the animals and rapidly harvest the tissues of interest (e.g., brain, spleen, tumor).[13]
-
For blood analysis, collect peripheral blood and isolate peripheral blood mononuclear cells (PBMCs) through density centrifugation.[13]
b. Sample Preparation and Thermal Challenge:
-
Homogenize the dissected tissue samples in a buffer containing protease and phosphatase inhibitors. For brain tissue, this may involve bead beating and multiple freeze-thaw cycles.[13]
-
Aliquot the tissue homogenates or PBMC suspensions into PCR tubes or a 96-well PCR plate.[13]
-
Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3-8 minutes) using a thermal cycler. Include an unheated control sample.[3]
-
After heating, cool the samples and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet the denatured, aggregated proteins.[14]
c. Analysis of Soluble Protein Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.[3]
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): Analyze the entire soluble proteome to assess target engagement and potential off-target effects in an unbiased manner.[3]
-
Immunoassays (e.g., ELISA, AlphaLISA): Utilize antibody-based assays in a plate format for higher throughput.
-
d. Data Interpretation:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle group indicates target stabilization and engagement.[3]
-
Isothermal Dose-Response (ITDR): Treat samples with varying concentrations of the compound and heat them at a single, fixed temperature. Plotting the amount of soluble protein against the compound concentration allows for the determination of the cellular EC50 value.[14]
In Vivo Positron Emission Tomography (PET) Imaging
This protocol describes a typical workflow for a PET study to determine the target occupancy of a test compound.
a. Radiotracer and Study Design:
-
Select or develop a PET radiotracer that binds with high affinity and specificity to the target of interest. The radiotracer (e.g., labeled with 11C or 18F) will compete with the unlabeled test compound for binding to the target.[9][15]
-
The study is typically designed with a baseline scan (before drug administration) and one or more post-dose scans in the same subject.[4][11]
b. Animal Preparation and Dosing:
-
Anesthetize the animal and place it in the PET scanner.
-
For the baseline scan, administer the radiotracer intravenously.
-
For post-dose scans, administer the test compound (e.g., this compound) and allow for sufficient time for it to distribute and bind to the target before injecting the radiotracer.
c. PET Image Acquisition:
-
Acquire dynamic PET data over a specified period (e.g., 60-90 minutes) following radiotracer injection.[15]
-
Simultaneously, arterial blood samples may be collected to measure the concentration of the radiotracer in the plasma over time, which is used to generate an arterial input function.[15]
d. Image Analysis and Target Occupancy Calculation:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) over the target tissue (e.g., a specific brain region) and a reference region (an area with low to no target expression).
-
Use kinetic modeling to calculate the binding potential (BPND) or distribution volume (VT) of the radiotracer in the target region for both the baseline and post-dose scans.[16]
-
Calculate the target occupancy (TO) using the following formula: TO (%) = [ (BPND_baseline - BPND_post-dose) / BPND_baseline ] x 100
Quantitative Data Comparison
The following table illustrates the types of quantitative data that can be generated from CETSA and PET experiments for a hypothetical indole-based inhibitor.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) |
| Primary Metric | Change in Melting Temperature (ΔTm) or % Stabilization | Target Occupancy (%) |
| Example Data | ΔTm = +4.2 °C at 10 µM | 75% Target Occupancy at 10 mg/kg dose |
| Dose-Response | Cellular EC50 = 150 nM (from ITDR) | IC50 = 50 ng/mL (plasma concentration) |
| Time-Course Data | Target stabilization measured at discrete time points post-dose (e.g., 1h, 4h, 24h) | Continuous measurement of target occupancy over the scanning period. |
| Tissue Specificity | ΔTm in Brain: +3.8 °CΔTm in Spleen: +4.5 °C | % TO in Striatum: 80%% TO in Cortex: 72% |
Visualizations
Caption: General workflow for in vivo target engagement validation.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for designing novel positron emission tomography (PET) radiotracers to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antarosmedical.com [antarosmedical.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of L-741,626 and Risperidone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical profiles of L-741,626, a selective dopamine D2 receptor antagonist, and risperidone, a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors. This document summarizes key findings from various animal model studies to facilitate informed decisions in experimental design and drug development.
Executive Summary
L-741,626 and risperidone represent two distinct classes of antipsychotic compounds, primarily differentiated by their receptor binding profiles and resulting pharmacological effects. L-741,626 is a highly selective antagonist for the dopamine D2 receptor, making it a valuable tool for dissecting the specific roles of this receptor in psychosis and motor control.[1] In contrast, risperidone is an atypical antipsychotic with a broader spectrum of activity, characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[2][3] This dual action is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[2][3]
This guide presents a compilation of data from various preclinical studies to offer a comparative overview of their receptor binding affinities, and their effects in established animal models of antipsychotic efficacy and side-effect liability, including conditioned avoidance response, catalepsy, and prepulse inhibition. It is important to note that direct head-to-head comparative studies for these two specific compounds within the same experimental design are limited in the publicly available literature. Therefore, the data presented is a synthesis from multiple sources.
Data Presentation: Receptor Binding Affinities
The fundamental difference in the pharmacological profiles of L-741,626 and risperidone is evident in their receptor binding affinities. The following table summarizes the equilibrium dissociation constants (Ki) for relevant receptors. Lower Ki values indicate higher binding affinity.
| Receptor | L-741,626 Ki (nM) | Risperidone Ki (nM) |
| Dopamine D2 | 2.4 | 1.4 - 3.13 |
| Dopamine D3 | 100 | ~45 (9 times weaker than D2) |
| Dopamine D4 | 220 | ~25 (5 times weaker than D2) |
| Serotonin 5-HT2A | No significant affinity | 0.16 |
| Serotonin 5-HT2C | No significant affinity | No significant affinity |
| Alpha-1 Adrenergic | No significant affinity | 0.8 |
| Alpha-2 Adrenergic | No significant affinity | 7.54 |
| Histamine H1 | No significant affinity | 2.23 |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.
Comparative Efficacy and Side Effect Profiles in Animal Models
The differential receptor profiles of L-741,626 and risperidone translate to distinct effects in preclinical behavioral models that predict antipsychotic efficacy and extrapyramidal side effect liability.
| Preclinical Model | L-741,626 | Risperidone | Key Insights |
| Conditioned Avoidance Response (CAR) | Effective in suppressing conditioned avoidance responding.[4] | Effective in suppressing conditioned avoidance responding.[5][6][7][8][9] | Both compounds demonstrate antipsychotic potential by disrupting the conditioned avoidance response. This effect is a hallmark of clinically effective antipsychotics and is primarily attributed to D2 receptor blockade.[4] |
| Catalepsy Induction | Expected to induce catalepsy at higher doses due to potent D2 antagonism. | Induces catalepsy, but its 5-HT2A antagonism is thought to mitigate this effect compared to typical antipsychotics.[10][11][12] | The catalepsy model is used to predict the likelihood of extrapyramidal side effects (EPS). The balance of D2 and 5-HT2A receptor blockade by risperidone is thought to contribute to its lower EPS liability at therapeutic doses.[10][12] |
| Prepulse Inhibition (PPI) of Startle | Expected to restore deficits in PPI. | Can restore deficits in PPI, though results can be variable depending on the model.[1][13][14] | PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Restoration of PPI is considered a preclinical marker of antipsychotic efficacy.[1][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to selectively suppress a learned avoidance response without producing general motor impairment.
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented prior to the unconditioned stimulus (US), the foot shock.
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, the US is delivered, and the rat can escape the shock by moving to the other compartment (escape response). This training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Animals are administered the test compound (L-741,626 or risperidone) or vehicle at various doses and time points before the test session.
-
Test Session: The animal is placed back in the shuttle box and presented with a series of CS-US trials. The number of avoidance responses, escape responses, and escape failures are recorded.
Interpretation: A clinically effective antipsychotic is expected to decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses, indicating a specific effect on the motivational salience of the CS rather than general sedation or motor impairment.[5][7]
Catalepsy Assessment
Objective: To evaluate the propensity of a compound to induce extrapyramidal side effects by measuring the induction of catalepsy, a state of motor immobility.
Apparatus: A horizontal bar raised a specific height above a surface or a grid.
Procedure:
-
Drug Administration: Animals (typically rats or mice) are administered the test compound or vehicle.
-
Catalepsy Testing: At predetermined time points after drug administration, the animal's forepaws are gently placed on the elevated bar or its hindlimbs are moved into an awkward position on the grid.
-
Measurement: The latency to remove the paws from the bar or to correct the posture is measured. A predetermined cutoff time is typically used (e.g., 180 seconds).
Interpretation: An increased latency to move is indicative of catalepsy. The dose at which a compound induces catalepsy is compared to its effective dose in models of antipsychotic efficacy (like CAR) to determine its therapeutic index regarding motor side effects.[11][12]
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure sensorimotor gating by assessing the ability of a weak, non-startling prestimulus (prepulse) to inhibit the motor response to a subsequent strong, startling stimulus (pulse).
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.
-
Stimulus Presentation: The test session consists of a series of trials, including:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-alone trials (a weak acoustic stimulus).
-
Prepulse-pulse trials (the prepulse precedes the pulse by a specific interval, e.g., 100 ms).
-
No-stimulus trials (background noise only).
-
-
Drug Administration: In studies investigating drug effects, the test compound is administered before the test session. To model schizophrenia-like deficits, a disrupting agent (e.g., apomorphine, MK-801) may be administered.
Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: (%PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100).
Interpretation: Deficits in PPI are observed in certain psychiatric disorders, including schizophrenia. Antipsychotic drugs are evaluated for their ability to restore these deficits.[1][14][15]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct receptor binding profiles of L-741,626 and risperidone result in different downstream signaling cascades.
L-741,626 Signaling Pathway
Risperidone Signaling Pathway
Experimental Workflows
The following diagrams illustrate the general workflows for the preclinical models discussed.
Conditioned Avoidance Response Workflow
Catalepsy Assessment Workflow
Prepulse Inhibition Workflow
References
- 1. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpn.or.kr [cpn.or.kr]
- 3. Risperidone (Risperdal): clinical experience with a new antipsychosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of risperidone on conditioned avoidance responding in male mice - Universidad CEU Cardenal Herrera [investigacionuch.ceu.es]
- 10. Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of risperidone on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-3-piperidin-4-yl-1H-indole: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-3-piperidin-4-yl-1H-indole, a halogenated indole derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care due to its potential hazards. The following step-by-step guidance is based on established safety protocols for halogenated organic compounds and general laboratory waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, consult the SDS for structurally similar compounds and contact your Environmental Health and Safety (EHS) department for guidance.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound waste. The required PPE includes, but is not limited to:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Skin and Body | Flame-resistant lab coat |
| Foot Protection | Closed-toe shoes |
In case of exposure, follow the first-aid measures outlined in the relevant SDS and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage.
1. Waste Identification and Segregation:
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a clearly labeled, compatible container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any solutions containing this compound.
-
Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[1] Do not mix with incompatible materials such as strong oxidizing agents.[2][3]
2. Waste Accumulation and Storage:
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Requirements: Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage Location: Store waste containers in a secondary containment bin within the SAA to prevent spills. The SAA should be located away from sinks and floor drains.
3. Final Disposal Procedure:
Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full. Do not overfill containers.
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for the EHS office.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and is a regulatory violation.
4. Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, all three rinses should be collected as hazardous waste.
-
Drying: Allow the rinsed container to air dry completely before disposal as non-hazardous waste, if permitted by your institution's policies.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision points and workflows.
Caption: Waste Segregation Workflow
Caption: Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
